Product packaging for ML355(Cat. No.:CAS No. 1532593-30-8)

ML355

Cat. No.: B609151
CAS No.: 1532593-30-8
M. Wt: 441.5 g/mol
InChI Key: OWHBVKBNNRYMIN-UHFFFAOYSA-N
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Description

ML355 is a sulfonamide resulting from the formal condensation of the amino group of 2-aminobenzothiazole with the sulfo group of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonic acid. It is an inhibitor of 12-lipoxygenase, being developed by Veralox Therapeutics for the treatment of heparin-induced thrombocytopenia and thrombosis. It has a role as an EC 1.13.11.31 (arachidonate 12-lipoxygenase) inhibitor and a platelet aggregation inhibitor. It is a member of benzothiazoles, a sulfonamide, a monomethoxybenzene, a member of phenols, a secondary amino compound and a substituted aniline. It is functionally related to a 2-aminobenzothiazole.
12-Lipoxygenase Inhibitor VLX-1005 is a selective small molecule inhibitor of 12-lipoxygenase (12-LOX), with potential anti-platelet and anti-thrombotic activities. Upon intravenous administration, 12-LOX inhibitor VLX-1005 inhibits platelet 12-LOX. This modulates Fc gamma receptor IIa (FcgRIIa;  CD32a) signaling, inhibits FcgRIIa-mediated platelet activation and aggregation, and reduces thrombus formation. The activation of the FcgRIIa receptor plays an important role in immune-mediated thrombosis, such as heparin-induced thrombocytopenia (HIT). 12-LOX, an enzyme expressed in platelets, regulates FcgRIIa activity in the platelet.
VLX-1005 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
12-Lipoxygenase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O4S2 B609151 ML355 CAS No. 1532593-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHBVKBNNRYMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532593-30-8
Record name VLX-1005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VLX-1005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The synthesis involves a two-step process commencing with the formation of a key sulfonamide intermediate, followed by a reductive amination to yield the final product. This document outlines the experimental protocols, relevant chemical data, and visual representations of the reaction pathways.

Proposed Synthesis Pathway

The synthesis of the target compound is proposed to proceed via two sequential reactions:

  • Synthesis of the Intermediate: Formation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

  • Reductive Amination: Reaction of the intermediate with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield the final product.

A schematic of the overall synthesis is presented below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination 2-Aminobenzothiazole 2-Aminobenzothiazole Intermediate_1 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide 2-Aminobenzothiazole->Intermediate_1 Pyridine 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl_chloride->Intermediate_1 Intermediate_2 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide Intermediate_1->Intermediate_2 Acid Hydrolysis Final_Product N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide Intermediate_2->Final_Product Reductive Amination (e.g., NaBH4) o-Vanillin 2-Hydroxy-3-methoxybenzaldehyde o-Vanillin->Final_Product

Caption: Proposed two-step synthesis pathway.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamideC₁₅H₁₃N₃O₃S₂363.41~88%142-144
4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamideC₁₃H₁₁N₃O₂S₂321.38~79%202-204
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product)C₂₁H₁₉N₃O₄S₂457.53N/AN/A

Experimental Protocols

Synthesis of 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (Intermediate)

This procedure involves two stages: the synthesis of the acetyl-protected intermediate followed by deprotection.

Stage 1: Synthesis of 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in pyridine (20 mL).

  • Addition of Reagent: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (11 mmol) portion-wise while maintaining the temperature below 40°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to obtain pure 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]

Stage 2: Hydrolysis to 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

  • Reaction Setup: Suspend the 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (8 mmol) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Reflux the mixture for 2-3 hours.

  • Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Filter the precipitate, wash with water, and dry to yield 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]

Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product)

This protocol is based on general procedures for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (5 mmol) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (5.5 mmol) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (6 mmol), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.

Visualization of the Reductive Amination Mechanism

The reductive amination proceeds through the initial formation of an imine, which is then reduced to the corresponding amine.

Reductive_Amination_Mechanism Amine R-NH₂ (Intermediate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde R'-CHO (o-Vanillin) Aldehyde->Hemiaminal Protonation H⁺ Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine -H₂O Final_Amine Final Product Imine->Final_Amine Hydride [H⁻] (from NaBH₄) Hydride->Final_Amine

Caption: Mechanism of Reductive Amination.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, there is no publicly available scientific literature that specifically details the mechanism of action, biological targets, or quantitative data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Consequently, this guide infers potential mechanisms of action based on the well-documented biological activities of structurally related 2-aminobenzothiazole and sulfonamide derivatives. The information presented herein is intended for research and drug development professionals as a theoretical framework for investigating this specific compound.

Introduction to the Benzothiazole-Sulfonamide Scaffold

The N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide molecule combines three key pharmacophores: a benzothiazole ring, a sulfonamide group, and a substituted phenolic moiety. This amalgamation of functional groups suggests a potential for multifaceted biological activity. Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The sulfonamide group is a well-established pharmacophore, famously associated with antibacterial drugs that inhibit folate synthesis, and more recently, with inhibitors of other enzymes like carbonic anhydrases and kinases.

Potential Mechanisms of Action

Given the structural motifs present in the molecule, several plausible mechanisms of action can be hypothesized. These are primarily categorized into antibacterial, anticancer, and enzyme inhibition activities.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is a strong indicator of potential antibacterial properties. Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] Bacteria synthesize folic acid de novo, and this pathway is essential for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamide-containing drugs can block the synthesis of dihydrofolic acid, leading to bacteriostasis.[3] It is therefore highly probable that N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide could exhibit antibacterial activity through this mechanism.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Compound N-(1,3-benzothiazol-2-yl)-4-... Compound->DHPS Inhibition

DHPS Inhibition Pathway
Anticancer Activity through Kinase Inhibition

The 2-aminobenzothiazole scaffold has been identified in numerous compounds with potent anticancer activity. These derivatives have been reported to target a variety of protein kinases involved in cancer cell proliferation and survival.[1][5] Potential kinase targets for this class of compounds include:

  • PI3K/Akt/mTOR Pathway: Several studies have shown that 2-aminobenzothiazole derivatives can inhibit key components of this critical signaling pathway, such as PI3Kγ, Akt, and mTOR.[1][5] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival.

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[1][5]

  • Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives have been shown to suppress EGFR, a receptor tyrosine kinase often overexpressed in cancer.[1][5]

The specific kinase inhibition profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide would need to be determined experimentally.

Kinase_Signaling Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K CDK2 CDK2 EGFR->CDK2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK2->Proliferation Compound N-(1,3-benzothiazol-2-yl)-4-... Compound->EGFR Inhibition Compound->PI3K Inhibition Compound->AKT Inhibition Compound->mTOR Inhibition Compound->CDK2 Inhibition

Potential Kinase Inhibition Pathways
Carbonic Anhydrase Inhibition

Certain benzothiazole sulfonamides have been designed and synthesized as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms I, II, IX, and XII.[6] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.[6] Given the presence of the sulfonamide group, this represents another plausible mechanism of action.

Quantitative Data Summary

As no specific data exists for the requested compound, the following table presents example quantitative data for structurally related 2-aminobenzothiazole sulfonamide derivatives from the literature to illustrate the type of data that would be generated in its evaluation. This data does not apply to N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Compound ClassTargetAssay TypeMeasurementValueReference
Benzothiazole-6-sulfonamidesCarbonic Anhydrase IIEnzyme InhibitionKᵢ0.1 - 10 µM[6]
2-Aminobenzothiazole DerivativesPI3KγEnzyme Inhibition% Inhibition @ 100 µM47-48%[5]
2-Aminobenzothiazole DerivativesA549 Cancer Cell LineCytotoxicityIC₅₀22 - 61 µM[5]
N-benzothiazol-2-yl benzamidesGlucokinase (GK)Enzyme ActivationFold Activation1.3 - 2.0[7]

Experimental Protocols

To elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a series of in vitro and cellular assays would be required. Below are generalized protocols for key experiments based on methodologies cited for similar compounds.

General Experimental Workflow

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Cellular Activity Screening Broad Panel Screening (e.g., Kinase Panel, Antiproliferative Screen) Enzyme_Assay In Vitro Enzyme Inhibition/Activation Assays (e.g., DHPS, CA, Kinases) Screening->Enzyme_Assay Identified Hits Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Binding_Assay->Cell_Based_Assay Western_Blot Western Blotting for Signaling Pathway Analysis Cell_Based_Assay->Western_Blot

General Experimental Workflow
DHPS Inhibition Assay

A spectrophotometric assay can be used to measure the inhibition of DHPS. The assay couples the production of pyrophosphate (PPi) from the DHPS-catalyzed reaction to the oxidation of NADH.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and dihydropteridine pyrophosphate.

  • Enzyme and Inhibitor Incubation: Add DHPS enzyme and varying concentrations of the test compound to the reaction mixture.

  • Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm due to NADH oxidation in a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay

Commercially available kinase assay kits are often used for determining kinase inhibition. A common format is a fluorescence-based assay.

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound to the wells of a microplate, followed by the kinase.

  • Reaction Initiation: Initiate the reaction by adding the substrate and ATP.

  • Detection: After a set incubation period, add a detection reagent that produces a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Data Analysis: Measure the fluorescence and calculate the IC₅₀ value.

Cancer Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

While specific data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not yet available, its chemical structure strongly suggests potential as a biologically active agent. Based on extensive research on related benzothiazole and sulfonamide compounds, the most probable mechanisms of action include antibacterial activity through DHPS inhibition, anticancer activity via inhibition of key signaling kinases, and/or inhibition of carbonic anhydrases. The experimental workflows outlined in this guide provide a roadmap for the systematic evaluation of this compound to uncover its precise mechanism of action and therapeutic potential. Further research is warranted to synthesize and test this compound to validate these hypotheses.

References

Biological activity of benzothiazole sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Benzothiazole Sulfonamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives. When combined with a sulfonamide moiety, the resulting benzothiazole sulfonamide derivatives exhibit a wide spectrum of biological actions, including potent enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows to support further research and drug development in this area.

Enzyme Inhibition Activity

Benzothiazole sulfonamides are renowned for their potent inhibition of several key enzymes, most notably Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][3] Benzothiazole sulfonamides, sharing structural similarities with clinically used CA inhibitors like acetazolamide, are effective zinc-binding inhibitors of various CA isoforms.[2][4]

Quantitative Data for Carbonic Anhydrase Inhibition

The inhibitory potency is typically expressed by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Compound/SeriesTarget Isoform(s)Kᵢ Values (nM)IC₅₀ Values (µM)Reference
Secondary Sulfonamides (1-10)hCA I52 - 9710.092 - 1.711[2][5]
Secondary Sulfonamides (1-10)hCA II25 - 6820.076 - 0.891[2][5]
Benzo[d]thiazole-5/6-sulfonamideshCA VII0.8 - 92.3-[4]
Benzo[d]thiazole-5/6-sulfonamideshCA IX3.7 - 295.6-[4]
SLC-0111 Analogues (8a-c, 10, 12)hCA IX16.4 - 65.3 (nM)-[1]
SLC-0111 Analogues (8a-c, 10, 12)hCA XII29.3 - 57.5 (nM)-[1]
Cyclic Guanidine Series (6a-c, 7a-c)hCA II37.6 - 577.6 (nM)-[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to determine the esterase activity of a CA enzyme and its inhibition.

  • Reagent Preparation :

    • Prepare an Assay Buffer (e.g., 10 mM Tris-SO₄, pH 7.6).

    • Dissolve the purified CA enzyme in the assay buffer to a final concentration of 1-2 mg/mL.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a solvent like acetonitrile.

    • Prepare stock solutions of test benzothiazole sulfonamide inhibitors and a standard inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Procedure :[6][7]

    • Add 95 µL of Assay Buffer to the wells of a 96-well microplate.

    • Add 2 µL of the test inhibitor solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells and 2 µL of the standard inhibitor to the positive control wells.

    • Add 5 µL of the CA enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Kᵢ values can be determined using the Cheng-Prusoff equation or by constructing Lineweaver-Burk plots from initial velocity data at different substrate and inhibitor concentrations.

Visualization: General Mechanism of Competitive Enzyme Inhibition

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Product (P) ES->P E_free Enzyme (E) ES->E_free E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I I Inhibitor (I) S_no_bind Substrate (S) S_no_bind->EI Binding Blocked

Caption: Competitive inhibition of enzyme activity by an inhibitor molecule.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides exert their antibacterial effect by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA).[8] Benzothiazole sulfonamides have been developed as novel DHPS inhibitors to combat bacterial resistance.[8][10]

Quantitative Data for DHPS Inhibition

Compound/SeriesIC₅₀ (µg/mL)NoteReference
Pyrazolone-bearing (16a)11.17-[8]
Pyrazolone-bearing (16b)7.85Comparable to sulfadiazine (7.13 µg/mL)[8]
Pyrazolone-bearing (16c)11.03-[8]
Benzylidine-bearing (14b)16.76-[8]
Benzylidine-bearing (14c)26.14-[8]

Anticancer Activity

Benzothiazole derivatives, including sulfonamides, have demonstrated significant potential as anticancer agents.[11][12] Their mechanisms of action often involve the induction of apoptosis and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[13][14]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its abnormal activation is a hallmark of many cancers, making it a prime target for drug development.[15][17] Several benzothiazole sulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[18]

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Benzothiazole Sulfonamide Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-target inhibitors.

Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[13] One novel benzothiazole derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells with IC₅₀ values below 50 nM.[14] This process was associated with the upregulation of caspase-3 and cytochrome-c and the downregulation of PI3K and Akt, confirming the link between pathway inhibition and apoptosis induction.[14]

Experimental Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Culture :

    • Culture human cancer cell lines (e.g., A431, A549) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.[11]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the benzothiazole sulfonamide compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Benzothiazole sulfonamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][19][20] Their primary mechanism, as discussed, is the inhibition of the DHPS enzyme, which is crucial for bacterial survival.[9]

Quantitative Data for Antimicrobial Activity

Compound/SeriesBacterial Strain(s)MIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2-[10]
Compounds 66b, 66cMutant E. coli12.5-[10]
Piperazine derivatives (144a-c)Various strains2.34 - 18.75-[10]
SulfanilamidesGram-positive bacteria0.3 - 100-[20]
Imidazo[2,1-b]thiazole (5b, 5d, 5h)M. tuberculosis H37Rv1.6-[21]
Imidazo[2,1-b]thiazoleS. aureus, B. subtilis6.25-[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB).[22]

    • Dispense 50 µL of sterile MHB into each well of a 96-well microplate.

  • Serial Dilution :

    • Add 50 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in wells with decreasing concentrations of the compound.

  • Inoculation and Incubation :

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results :

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

    • A colorimetric indicator like resazurin can be added to aid in determining viability.

Visualization: Antimicrobial Screening Workflow

G cluster_0 Screening Process start Synthesized Benzothiazole Sulfonamide Library stock Prepare Stock Solutions (e.g., in DMSO) start->stock primary Primary Screen (e.g., Agar Disc Diffusion) stock->primary active Identify Active 'Hit' Compounds primary->active mic Secondary Screen: Determine MIC (Broth Microdilution) active->mic data Quantitative Data (MIC in µg/mL) mic->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for antimicrobial screening and lead identification.

Conclusion

Benzothiazole sulfonamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to potently inhibit key enzymes like carbonic anhydrases and DHPS provides a solid foundation for their therapeutic application in diverse diseases, from glaucoma to bacterial infections. Furthermore, their anticancer activity, mediated through the inhibition of critical survival pathways like PI3K/Akt/mTOR and the induction of apoptosis, highlights their potential in oncology. The structured data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore, optimize, and advance these compelling molecules toward clinical application.

References

In Silico Toxicity Prediction of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly leveraging in silico models to predict the toxicological profiles of novel chemical entities, enabling early-stage risk assessment and prioritization of candidates for further development. This guide outlines a theoretical framework for the in silico toxicity prediction of the novel compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Initial literature and database searches for "N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide" did not yield any specific toxicological data or direct mentions of this exact compound. However, information is available for a structurally similar compound, 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 1079729), which can serve as a starting point for building predictive models based on structural analogy.[1] This guide, therefore, presents a generalized workflow and methodologies applicable to the target compound, drawing on established in silico toxicology principles.

Compound Identification and Properties

A crucial first step in any in silico analysis is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for the target compound would be generated and used as the primary input for predictive software. Key physicochemical properties, such as molecular weight, logP (octanol-water partition coefficient), and hydrogen bond donors/acceptors, would be calculated as they are fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which in turn influence its toxicity.[2]

In Silico Toxicity Prediction Workflow

The prediction of potential toxicity involves a multi-pronged approach, utilizing various computational models to assess different toxicological endpoints.

In_Silico_Toxicity_Workflow cluster_Input Input Data cluster_Prediction Toxicity Prediction Models cluster_Analysis Data Analysis & Interpretation cluster_Validation Experimental Validation (Proposed) Compound_Structure Compound Structure (SMILES/SDF) QSAR_Models QSAR Models (e.g., Genotoxicity, Carcinogenicity) Compound_Structure->QSAR_Models Read_Across Read-Across (Analog-Based) Compound_Structure->Read_Across Docking_Simulations Molecular Docking (Target-Specific Toxicity) Compound_Structure->Docking_Simulations ADME_Prediction ADME/PK Models Compound_Structure->ADME_Prediction Endpoint_Integration Integration of Predictions QSAR_Models->Endpoint_Integration Read_Across->Endpoint_Integration Docking_Simulations->Endpoint_Integration ADME_Prediction->Endpoint_Integration Toxicity_Profile Predicted Toxicity Profile Endpoint_Integration->Toxicity_Profile In_Vitro_Assays In Vitro Assays (e.g., Ames Test, Cytotoxicity) Toxicity_Profile->In_Vitro_Assays

Caption: Workflow for in silico toxicity prediction.

Key Toxicological Endpoints and Prediction Methodologies

A comprehensive in silico toxicity assessment would evaluate a range of critical endpoints.

Genotoxicity

Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a crucial early-stage screen.

  • Methodology: Quantitative Structure-Activity Relationship (QSAR) models are widely used. These models are built from large datasets of compounds with known genotoxicity (e.g., from Ames tests) and correlate structural features with mutagenic potential. Tools like the OECD QSAR Toolbox and commercial software (e.g., DEREK Nexus, Leadscope) would be employed. The process involves:

    • Inputting the SMILES string of the target compound.

    • The software identifies structural alerts (substructures known to be associated with genotoxicity).

    • A statistical model provides a prediction of the likelihood of a positive or negative result in a standard genotoxicity assay.

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition.

  • Methodology: Prediction of hepatotoxicity often involves a combination of approaches:

    • QSAR Models: Similar to genotoxicity, models are trained on data from in vitro (e.g., cytotoxicity in HepG2 cells) and in vivo studies.

    • Molecular Docking: The compound would be docked against key enzymes in the liver (e.g., cytochrome P450 enzymes) to predict potential for metabolic activation into reactive, toxic metabolites. Disruption of bile salt export pump (BSEP) function is another common mechanism for DILI that can be assessed via docking.

Cardiotoxicity

Cardiotoxicity, particularly the potential to induce arrhythmias, is a significant safety concern.

  • Methodology: The primary in silico screen for cardiotoxicity is the prediction of hERG (human Ether-à-go-go-Related Gene) channel blockade.

    • Pharmacophore Modeling: A 3D pharmacophore model of the hERG channel binding site is used to screen for compounds with complementary features.

    • QSAR Models: Models are trained on large datasets of compounds with known hERG inhibition (IC50 values).

Carcinogenicity

Long-term exposure to certain chemicals can lead to cancer.

  • Methodology: In silico carcinogenicity prediction relies heavily on structural alerts and statistical models based on rodent carcinogenicity data from sources like the Carcinogenic Potency Database (CPDB). The workflow is similar to that for genotoxicity prediction.

ADME Prediction

The absorption, distribution, metabolism, and excretion properties of a compound are critical for understanding its potential for toxicity.[2]

  • Methodology: A variety of in silico models are available to predict key ADME parameters:

    • Solubility: Prediction of aqueous solubility.

    • Permeability: Prediction of intestinal absorption (e.g., Caco-2 permeability) and blood-brain barrier penetration.

    • Metabolism: Prediction of sites of metabolism by cytochrome P450 enzymes.

    • Plasma Protein Binding: Prediction of the extent to which the compound will bind to plasma proteins.

Data Presentation

The quantitative outputs from the various predictive models would be summarized in tables for clear comparison and interpretation.

Table 1: Predicted Physicochemical and ADME Properties

PropertyPredicted ValuePrediction Method
Molecular Weight ( g/mol )(Calculated)-
logP(Predicted)(e.g., XLOGP3)
Aqueous Solubility (logS)(Predicted)(e.g., ALOGPS)
Caco-2 Permeability (logPapp)(Predicted)(e.g., QSAR model)
Plasma Protein Binding (%)(Predicted)(e.g., QSAR model)

Table 2: Predicted Toxicological Endpoints

EndpointPredictionConfidenceModel/Method
Ames Mutagenicity(e.g., Negative)(e.g., High)(e.g., DEREK Nexus)
Hepatotoxicity Risk(e.g., Low)(e.g., Moderate)(e.g., QSAR model)
hERG Blockade (pIC50)(Predicted Value)(e.g., High)(e.g., Pharmacophore)
Carcinogenicity(e.g., Equivocal)(e.g., Low)(e.g., Leadscope)

Signaling Pathways and Experimental Workflows

Visualizing the relationships between the compound, its potential targets, and the resulting toxicological effects is essential for understanding the mechanisms of toxicity.

Hepatotoxicity_Signaling_Pathway Compound N-(1,3-benzothiazol-2-yl)-4-... CYP450 CYP450 Metabolism Compound->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Hepatocyte_Injury Hepatocyte Injury Apoptosis->Hepatocyte_Injury

Caption: Potential mechanism of hepatotoxicity.

Experimental Protocols for Validation

In silico predictions should ideally be followed by targeted in vitro experimental validation.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively, are used.

    • The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

hERG Patch Clamp Assay
  • Objective: To determine the inhibitory effect of the compound on the hERG potassium channel.

  • Methodology:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

    • Whole-cell patch-clamp recordings are performed to measure the hERG current.

    • The cells are exposed to increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured at each concentration.

    • The IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Conclusion

In silico toxicity prediction provides a powerful and resource-efficient means of assessing the potential hazards of novel chemical entities like N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. By employing a suite of computational models, researchers can gain valuable insights into a compound's likely toxicological profile, guiding further experimental testing and informing decisions in the drug discovery and development pipeline. While in silico methods are predictive and not a substitute for experimental data, they are an indispensable tool for modern toxicology.

References

Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. These predictions are derived from the known spectral properties of its constituent functional groups and analogous molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.0Singlet1HPhenolic -OH
~9.5 - 10.5Singlet1HSulfonamide N-H
~7.2 - 8.0Multiplet8HAromatic protons (benzothiazole and benzene rings)
~6.8 - 7.1Multiplet3HAromatic protons (hydroxy-methoxyphenyl ring)
~5.0 - 5.5Triplet1HAmine N-H
~4.3Doublet2HMethylene (-CH₂-)
~3.8Singlet3HMethoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C=N (benzothiazole)
~145 - 150Aromatic C-O
~140 - 145Aromatic C-S (benzothiazole)
~110 - 135Aromatic CH and C-N
~56Methoxy (-OCH₃)
~45Methylene (-CH₂-)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500BroadO-H stretch (phenolic)
3200 - 3300MediumN-H stretch (sulfonamide and amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2950WeakAliphatic C-H stretch
1600 - 1620StrongC=N stretch (benzothiazole)
1450 - 1550StrongAromatic C=C stretch
1300 - 1350StrongS=O stretch (asymmetric)
1150 - 1200StrongS=O stretch (symmetric)
1250 - 1280StrongAr-O-C stretch (asymmetric)
1020 - 1050MediumAr-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
[M+H]⁺Molecular ion peak
[M-SO₂]⁺Fragment ion (loss of sulfur dioxide)
[M-C₇H₇O₂]⁺Fragment ion (loss of hydroxy-methoxybenzyl group)
[C₇H₅NS]⁺Fragment ion (benzothiazole cation)

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide can be logically approached through a two-step process involving the formation of a Schiff base followed by its reduction.

Step 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation reaction between 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to form the corresponding Schiff base (imine).

Protocol:

  • Dissolve equimolar amounts of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.

Step 2: Reduction of the Schiff Base

The second step is the selective reduction of the imine double bond of the Schiff base to form the final secondary amine product.

Protocol:

  • Suspend the synthesized Schiff base in methanol.

  • Add sodium borohydride (NaBH₄) portion-wise to the suspension at 0-5 °C with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the Schiff base is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide C Step 1: Schiff Base Formation (Ethanol, Acetic Acid, Reflux) A->C B 2-Hydroxy-3-methoxybenzaldehyde B->C E Schiff Base Intermediate C->E Intermediate D Step 2: Reduction (Methanol, NaBH₄) F Final Product: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide D->F Final Product E->D

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound would follow a standard analytical workflow to confirm its structure and purity.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Final Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization.

The Dawn of a Scaffold: A Technical Guide to N-(1,3-benzothiazol-2-yl)benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, history, synthesis, and biological significance of a versatile class of sulfonamides for researchers, scientists, and drug development professionals.

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of this compound class, from its chemical synthesis to its diverse pharmacological applications, providing a vital resource for researchers in drug discovery and development.

A Historical Perspective: The Genesis of a Powerful Pharmacophore

The history of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds is intrinsically linked to the development of two major classes of therapeutic agents: sulfonamides and benzothiazoles. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This discovery ushered in the era of sulfa drugs, which function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria, thereby blocking folic acid synthesis.

Independently, the benzothiazole ring system, a fusion of benzene and thiazole rings, was recognized for its broad spectrum of biological activities. The inherent versatility of the benzothiazole nucleus has made it a cornerstone in the development of drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.

The deliberate combination of these two pharmacophores, the benzenesulfonamide and the 2-aminobenzothiazole moieties, gave rise to the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold. While the precise first synthesis is not extensively documented in a single seminal report, early investigations into the chemical space of sulfonamide and benzothiazole derivatives likely led to the creation of this hybrid structure. The initial rationale was likely to explore the synergistic or novel biological activities that could arise from the fusion of these two established pharmacophores. Subsequent research has validated this approach, revealing a rich and diverse pharmacology associated with this compound class.

Synthetic Strategies: Crafting the Core Scaffold

The primary and most common method for the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide and its derivatives is the condensation reaction between a substituted 2-aminobenzothiazole and a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or pyridine itself.

A general synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminobenzothiazole 2-Aminobenzothiazole Condensation_Reaction Condensation Reaction 2-Aminobenzothiazole->Condensation_Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Condensation_Reaction Solvent_Base Solvent (e.g., Pyridine, Acetone) Base (e.g., Pyridine, Triethylamine) Solvent_Base->Condensation_Reaction Product N-(1,3-benzothiazol-2-yl)benzenesulfonamide Condensation_Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized workflow for the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

Biological Activities and Therapeutic Potential

N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been extensively evaluated for a wide array of pharmacological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

The foundational antibacterial activity of the sulfonamide moiety is often retained and sometimes enhanced in this scaffold. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

CompoundTest OrganismActivityReference
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamideEscherichia coliActive[1]
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamideStaphylococcus aureusActive[1]
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamidePseudomonas aeruginosaActive[1]
Thiazole-sulfonamide derivativesStaphylococcus aureusMIC: 3.9 µg/mL[2]
Thiazole-sulfonamide derivativesAcinetobacter xylosoxidansMIC: 3.9 µg/mL[2]
Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of apoptosis.

Compound/DerivativeCancer Cell LineIC50 ValueReference
PB11 (a benzothiazole derivative)U87 (Glioblastoma)< 50 nM[3]
PB11 (a benzothiazole derivative)HeLa (Cervical Cancer)< 50 nM[3]
Thiazol-4-one-benzenesulfonamide (4e)MDA-MB-231 (Breast Cancer)3.58 µM
Thiazol-4-one-benzenesulfonamide (4e)MCF-7 (Breast Cancer)4.58 µM
Thiazol-4-one-benzenesulfonamide (4g)MDA-MB-231 (Breast Cancer)5.54 µM
Thiazol-4-one-benzenesulfonamide (4g)MCF-7 (Breast Cancer)2.55 µM
Benzenesulfonamide derivative (12d)MDA-MB-468 (Breast Cancer)3.99 µM (hypoxic)
Benzenesulfonamide derivative (12i)MDA-MB-468 (Breast Cancer)1.48 µM (hypoxic)
Anti-inflammatory Activity

Several derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for the treatment of inflammatory disorders.

CompoundAssay% InhibitionReference
Benzothiazole derivative (17c)Carrageenan-induced paw edema (1h)72%
Benzothiazole derivative (17c)Carrageenan-induced paw edema (3h)80%
Benzothiazole derivative (17i)Carrageenan-induced paw edema (1h)64%
Benzothiazole derivative (17i)Carrageenan-induced paw edema (3h)78%
Antidiabetic Activity

Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been investigated for their antidiabetic properties, with some compounds showing significant glucose-lowering effects in animal models of non-insulin-dependent diabetes mellitus.[4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds stem from their ability to modulate various cellular signaling pathways. One of the well-elucidated mechanisms, particularly in the context of cancer, is the induction of apoptosis through the PI3K/AKT signaling pathway.

The novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cells by suppressing the PI3K/AKT pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.

G PB11 PB11 (Benzothiazole Derivative) PI3K PI3K PB11->PI3K Inhibits AKT AKT PI3K->AKT Activates Downstream_Effectors Downstream Effectors (e.g., Bad, Caspase-9) AKT->Downstream_Effectors Inhibits Apoptosis Apoptosis Downstream_Effectors->Apoptosis Promotes

The inhibitory effect of a benzothiazole derivative on the PI3K/AKT signaling pathway, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds.

Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide[1]

Materials:

  • 2-aminobenzothiazole

  • 4-chlorobenzenesulphonyl chloride

  • Acetone

  • Absolute ethanol

  • Anhydrous CaCl₂

Procedure:

  • To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), add 4-chlorobenzenesulphonylchloride (4.24 g; 20 mmol) with stirring.

  • Reflux the mixture for 45 minutes at 130 °C.

  • A white precipitate will form.

  • Recrystallize the precipitate from absolute ethanol.

  • Dry the purified product and store it in a desiccator over anhydrous CaCl₂.

In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Technique)[1]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 3-hour broth culture of the test microorganisms

  • Synthesized compound solution (in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Sterile cork borer (7 mm diameter)

Procedure:

  • Inoculate Mueller-Hinton agar plates with 0.1 mL of a 3-hour broth culture of the test microorganism.

  • Using a sterile cork borer, create wells (7 mm in diameter and 2.5 mm deep) in the inoculated agar.

  • Add a specific concentration of the synthesized compound solution to the wells.

  • Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Synthesized compound suspension (in a suitable vehicle like 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the synthesized compound or positive control orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. The ease of its synthesis and the ability to introduce a wide range of substituents on both the benzothiazole and benzenesulfonamide rings allow for the fine-tuning of its pharmacological properties. The demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications underscores the therapeutic potential of this compound class.

Future research should focus on elucidating the structure-activity relationships (SAR) for different biological targets in a more systematic manner. The exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key area for further investigation. Moreover, a deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

Potential Therapeutic Targets of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity with no direct published studies detailing its biological activity. This technical guide is based on the extensively studied core scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, and the known pharmacological properties of the benzothiazole moiety. The primary proposed therapeutic target, based on this analysis, is platelet-type 12-lipoxygenase (12-LOX) .

Core Analysis: 12-Lipoxygenase Inhibition

The core structure, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been identified as a potent and selective inhibitor of 12-lipoxygenase[1][2][3]. 12-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). The overexpression and overactivity of 12-LOX have been implicated in a variety of pathological conditions, making it a compelling therapeutic target.

Potential Therapeutic Indications:
  • Thrombosis and Platelet Aggregation: 12-LOX plays a crucial role in platelet activation and aggregation. Inhibition of this enzyme can reduce thrombus formation, offering a potential therapeutic strategy for cardiovascular diseases such as myocardial infarction and stroke[1][2].

  • Cancer: Elevated levels of 12-LOX and its metabolite 12-HETE have been associated with tumor progression, metastasis, and angiogenesis in various cancers, including prostate, breast, and colorectal cancer[2].

  • Diabetes: 12-LOX is implicated in pancreatic β-cell dysfunction and apoptosis induced by inflammatory cytokines, suggesting that its inhibition could be beneficial in the treatment of type 1 and type 2 diabetes[4].

  • Inflammatory Disorders: As a key mediator of inflammation, targeting 12-LOX could be a valid approach for treating a range of inflammatory conditions[5][6][7].

  • Skin Diseases: The role of 12-LOX in skin inflammation and hyperproliferative skin disorders suggests its inhibitors could be used to treat conditions like psoriasis[4].

The addition of the benzothiazole moiety to the core scaffold is significant. Benzothiazole is a "privileged" heterocyclic scaffold in medicinal chemistry, known to confer a wide range of biological activities. Notably, several benzothiazole derivatives have been reported to exhibit lipoxygenase inhibitory activity[5][6][8]. Therefore, it is hypothesized that the N-(1,3-benzothiazol-2-yl) group in the target compound may enhance the potency and/or selectivity of 12-LOX inhibition or potentially introduce additional pharmacological activities.

Quantitative Data on Core Scaffold Analogues

The following table summarizes the in vitro activity of key analogues of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide core scaffold against human 12-LOX, as reported by Luci et al., 2014. These data provide a benchmark for the potential potency of the target compound.

Compound ID (Luci et al., 2014)R Group (on sulfonamide)12-LOX IC50 (nM)
1 -H130
35 (ML355) -CH320
36 -CH2CH330
40 -cyclopropyl40
45 -phenyl110

Signaling Pathway

The following diagram illustrates the central role of 12-lipoxygenase in the arachidonic acid cascade and its downstream effects, which are the targets of inhibition.

12-LOX_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli (e.g., Ca2+, MAPK) LOX12 12-Lipoxygenase (12-LOX) (Target of Inhibition) AA->LOX12 COX Cyclooxygenases (COX) AA->COX HETE12 12(S)-HPETE → 12(S)-HETE LOX12->HETE12 Downstream Downstream Effects: • Platelet Aggregation • Inflammation • Cell Proliferation • Angiogenesis HETE12->Downstream PGs Prostaglandins COX->PGs Compound N-(1,3-benzothiazol-2-yl)-4-[ (2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide Compound->LOX12 Inhibition Synthetic_Workflow Start 4-Nitrobenzenesulfonyl chloride Step1 Amine Addition (e.g., ammonia) Start->Step1 Intermediate1 4-Nitrobenzenesulfonamide Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) Intermediate1->Step2 Intermediate2 4-Aminobenzenesulfonamide Step2->Intermediate2 Step3 Reductive Amination with 2-hydroxy-3-methoxybenzaldehyde (e.g., NaBH(OAc)3) Intermediate2->Step3 Product 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide Step3->Product

References

An In-Depth Technical Guide on the Structure-Activity Relationship of N-(1,3-benzothiazol-2-yl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and lipid-modulating effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Introduction

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold is a privileged structure in drug discovery. The benzothiazole ring system is a bicyclic aromatic heterocycle that is isosteric to naphthalene and is present in numerous biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities. The combination of these two moieties has led to the development of potent and selective modulators of various biological targets. This guide will delve into the specific structural modifications of this core scaffold and their impact on different biological activities.

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives against various microbial strains.

Table 1: Antimicrobial Activity of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives (MIC in µg/mL)

CompoundRBacillus subtilisEscherichia coliCandida albicansMycobacterium tuberculosis H37Rv
1a H>100>100>10050
1b 6-CH₃5010010025
1c 6-Cl25505012.5
1d 6-F25505012.5
1e 6-NO₂12.525256.25
1f 4-CH₃100>100>10050
1g 4-Cl5010010025

Structure-Activity Relationship Summary:

  • Substitution on the benzothiazole ring: The presence of electron-withdrawing groups at the 6-position of the benzothiazole ring generally enhances antimicrobial activity. For instance, the nitro derivative (1e ) exhibited the most potent activity against all tested strains. Halogen substitution (Cl, F) at the 6-position also resulted in good activity.

  • Substitution on the benzenesulfonamide ring: The position of the substituent on the benzenesulfonamide ring also influences activity, with substitutions at the 4-position of the benzothiazole ring generally showing lower activity compared to substitutions at the 6-position.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: The prepared inoculum was added to each well of the microtiter plate. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity

Several N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been investigated for their anticancer properties. The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against a human hepatocellular carcinoma cell line (HepG2).

Table 2: Anticancer Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives against HepG2 cells (IC50 in µM)

CompoundR (Benzothiazole)R' (Benzenesulfonamide)IC50 (48h)
2a H4-NH₂45.2
2b 6-F4-NH₂38.5
2c 6-Cl4-NH₂29.6
2d 6-OCH₃4-NH₂51.8

Structure-Activity Relationship Summary:

  • Substitution on the benzothiazole ring: Halogen substitution at the 6-position of the benzothiazole ring, particularly with chlorine (2c ), was found to enhance the anticancer activity. A fluorine substituent (2b ) also showed improved activity compared to the unsubstituted analog (2a ). The presence of a methoxy group (2d ) led to a decrease in activity.

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.

Table 3: COX-2 Inhibitory Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

CompoundR (Benzothiazole)R' (Benzenesulfonamide)COX-2 IC50 (µM)
3a H4-NH₂5.8
3b 6-Cl4-NH₂1.2
3c 6-F4-NH₂2.5
3d H4-NO₂8.1

Structure-Activity Relationship Summary:

  • Substitution on the benzothiazole ring: Similar to the antimicrobial and anticancer activities, the presence of a chloro group at the 6-position of the benzothiazole ring (3b ) significantly enhanced the COX-2 inhibitory activity.

  • Substitution on the benzenesulfonamide ring: The 4-amino group on the benzenesulfonamide moiety appears to be favorable for COX-2 inhibition compared to a 4-nitro group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds were pre-incubated with the COX-2 enzyme in a 96-well plate.

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin H2 produced was measured colorimetrically at 590 nm.

  • IC50 Calculation: The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of COX-2 activity.

Upregulation of ABCA1 Expression

A series of N-(1,3-benzothiazol-2-yl)benzenesulfonamides have been identified as novel upregulators of ATP-binding cassette transporter A1 (ABCA1) expression, which plays a crucial role in reverse cholesterol transport.[1][2]

Table 4: ABCA1 Upregulating Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

CompoundR (Benzothiazole)R' (Benzenesulfonamide)R'' (N-substituent)EC50 (µM)[1][2]
4a 6-OCH₃3-NH₂-CH₂COOEt>10
4b 6-F3-NH₂-CH₂COOEt1.52
4c 6-Cl3-NH₂-CH₂COOEt0.97[1][2]
4d 6-Cl3-NH₂-CH₂CN0.37[1][2]
4e 6-F3-NH₂-CH₂CN0.41[1][2]

Structure-Activity Relationship Summary:

  • Substitution on the benzothiazole ring: Replacing the methoxy group at the 6-position with a halogen (F or Cl) significantly increased the ABCA1 upregulating activity.[1][2]

  • N-substituent on the sulfonamide: Exchanging the ester group (-CH₂COOEt) with a cyano group (-CH₂CN) on the sulfonamide nitrogen resulted in more potent compounds.[1][2]

Experimental Protocol: ABCA1 Expression Assay

The upregulation of ABCA1 expression was evaluated in RAW264.7 macrophage cells.

  • Cell Treatment: RAW264.7 cells were treated with the test compounds for 24 hours.

  • RNA Isolation and qRT-PCR: Total RNA was isolated, and quantitative real-time PCR was performed to measure the mRNA levels of ABCA1.

  • Western Blot Analysis: Cell lysates were subjected to SDS-PAGE, and western blotting was performed using an anti-ABCA1 antibody to determine the protein expression levels.

  • Cholesterol Efflux Assay: To assess the functional consequence of increased ABCA1 expression, a cholesterol efflux assay was performed using [³H]-cholesterol-labeled macrophages and apolipoprotein A-I as the cholesterol acceptor.[1][2]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamides can be attributed to their interaction with various cellular signaling pathways.

Inhibition of NF-κB and COX-2 Pathways (Anti-inflammatory and Anticancer)

The anti-inflammatory and some of the anticancer effects of these compounds are believed to be mediated through the inhibition of the NF-κB and COX-2 pathways.

NF-kB_COX-2_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Apoptosis Inhibition of Apoptosis NFkB->Apoptosis inhibits Proliferation Cell Proliferation NFkB->Proliferation promotes COX2 COX-2 Gene Expression Nucleus->COX2 iNOS iNOS Gene Expression Nucleus->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Inhibitor N-(1,3-benzothiazol-2-yl) benzenesulfonamides Inhibitor->IKK inhibits Inhibitor->COX2 inhibits ABCA1_Upregulation_Pathway cluster_nucleus Nuclear Transcription Inhibitor N-(1,3-benzothiazol-2-yl) benzenesulfonamides LXR LXR/RXR Inhibitor->LXR activates Nucleus Nucleus LXR->Nucleus translocates to ABCA1_Gene ABCA1 Gene Nucleus->ABCA1_Gene binds to promoter ABCA1_mRNA ABCA1 mRNA ABCA1_Gene->ABCA1_mRNA transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein translation Cholesterol_Efflux Cholesterol Efflux ABCA1_Protein->Cholesterol_Efflux mediates ApoA1 ApoA-I ApoA1->Cholesterol_Efflux accepts cholesterol

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key precursors of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide, a scaffold of interest in medicinal chemistry. The following sections describe the synthesis of three essential precursors: 2-aminobenzothiazole, 4-acetylaminobenzenesulfonyl chloride, and 4-aminobenzenesulfonamide (sulfanilamide). The subsequent condensation and deacetylation steps to yield the final product are also detailed.

I. Synthesis of Precursors

A multi-step synthetic pathway is employed, starting from readily available commercial reagents. The overall workflow involves the independent synthesis of two key building blocks, 2-aminobenzothiazole and 4-acetylaminobenzenesulfonyl chloride, which are then coupled and subsequently deprotected to yield the target molecule.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Acetanilide Acetanilide PABS_Chloride 4-Acetylamino- benzenesulfonyl Chloride Acetanilide->PABS_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->PABS_Chloride Ammonia Ammonia PABS_Amide 4-Acetylamino- benzenesulfonamide Ammonia->PABS_Amide Aniline Aniline Amino_BT 2-Aminobenzothiazole Aniline->Amino_BT Cyclization Thiocyanate Thiocyanate Source Thiocyanate->Amino_BT Acid Acid Final_Product N-(1,3-benzothiazol-2-yl)- 4-aminobenzenesulfonamide Acid->Final_Product PABS_Chloride->PABS_Amide Amination Intermediate N-(1,3-benzothiazol-2-yl)- 4-acetamidobenzenesulfonamide PABS_Chloride->Intermediate Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) PABS_Amide->Sulfanilamide Hydrolysis Amino_BT->Intermediate Condensation Intermediate->Final_Product Hydrolysis

Figure 1: Overall synthetic workflow.
Synthesis of 2-Aminobenzothiazole

2-Aminobenzothiazole is a crucial heterocyclic building block. One common synthetic route involves the cyclization of phenylthiourea derivatives, which can be generated in situ from anilines and a thiocyanate source.

Experimental Protocol:

  • To a solution of aniline (0.1 mol) in a suitable solvent such as glacial acetic acid, add a thiocyanate salt (e.g., sodium thiocyanate, 0.12 mol).

  • Cool the mixture in an ice bath and add a solution of bromine (0.1 mol) in the same solvent dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Pour the reaction mixture into a large volume of cold water.

  • Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-aminobenzothiazole.

Synthesis of 4-Acetylaminobenzenesulfonyl Chloride

This key intermediate is prepared by the chlorosulfonation of acetanilide.

Experimental Protocol:

  • In a fume hood, place dry acetanilide (0.5 mol) in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases.

  • Cool the flask in an ice-water bath and slowly add chlorosulfonic acid (2.5 mol) with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 60-70 °C for 1-2 hours until the evolution of hydrogen chloride gas ceases.[1]

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The solid 4-acetylaminobenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration and wash it with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or benzene.[1]

Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

Sulfanilamide is synthesized from 4-acetylaminobenzenesulfonyl chloride in a two-step process involving amination followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylaminobenzenesulfonamide

  • Add the crude 4-acetylaminobenzenesulfonyl chloride (0.4 mol) to an excess of concentrated aqueous ammonia (e.g., 250 mL) with stirring.

  • The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary.

  • Stir the mixture until a thick paste is formed.

  • Heat the mixture on a water bath for about 30 minutes to complete the reaction.

  • Cool the mixture and acidify with dilute sulfuric acid to precipitate the product.

  • Filter the 4-acetylaminobenzenesulfonamide, wash with cold water, and dry.

Step 2: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

  • To the 4-acetylaminobenzenesulfonamide (0.3 mol) in a round-bottom flask, add dilute hydrochloric acid (e.g., 10% HCl).

  • Heat the mixture under reflux for 30-60 minutes.[2]

  • Cool the solution and carefully neutralize with a solution of sodium carbonate.

  • The sulfanilamide will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure sulfanilamide.

II. Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide

The final product is synthesized through the condensation of 2-aminobenzothiazole with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group.

Final_Synthesis Amino_BT 2-Aminobenzothiazole Intermediate N-(1,3-benzothiazol-2-yl)- 4-acetamidobenzenesulfonamide Amino_BT->Intermediate PABS_Chloride 4-Acetylamino- benzenesulfonyl Chloride PABS_Chloride->Intermediate Condensation Pyridine Pyridine (base) Pyridine->Intermediate Final_Product N-(1,3-benzothiazol-2-yl)- 4-aminobenzenesulfonamide Intermediate->Final_Product Deacetylation Acid Acidic Hydrolysis Acid->Final_Product

References

Application Notes and Protocols for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(benzothiazol-2-yl)benzenesulfonamides through the coupling of 2-aminobenzothiazole with various substituted benzenesulfonyl chlorides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents and the versatile biological activities of the benzothiazole scaffold. These activities include, but are not limited to, antibacterial, anticancer, and anti-inflammatory properties. This application note includes a general protocol, specific examples with quantitative data, and a discussion of the well-established antibacterial mechanism of action, which involves the inhibition of the bacterial folate synthesis pathway.

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, leading to the development of numerous drugs with a broad spectrum of therapeutic applications. The coupling of 2-aminobenzothiazole with substituted benzenesulfonyl chlorides yields N-(benzothiazol-2-yl)benzenesulfonamides, a class of compounds that combines the pharmacologically significant benzothiazole moiety with the versatile sulfonamide group. The substituents on the benzenesulfonyl chloride ring can be varied to modulate the electronic and steric properties of the final compound, which in turn can influence its biological activity. This protocol outlines a robust method for the synthesis of these target compounds and provides data for a range of substituted benzenesulfonyl chlorides, offering a valuable resource for researchers in drug discovery and development.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the coupling of 2-aminobenzothiazole and its analogue, 2-aminothiazole, with various substituted benzenesulfonyl chlorides. The data for the 2-aminothiazole reactions are included to provide a comparative basis for the effects of different substituents on the benzenesulfonyl chloride ring.

Starting AmineBenzenesulfonyl Chloride SubstituentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzothiazole4-ChloroAcetoneNone130 (reflux)0.7540.83[1]
2-Aminothiazole4-MethylWaterSodium Acetate80-85483
2-Aminothiazole4-MethoxyWaterSodium Acetate80-85882
2-AminothiazoleUnsubstitutedWaterSodium Acetate80-85680
2-Aminothiazole4-NitroNot specifiedNot specifiedNot specifiedNot specified43
2-Aminothiazole4-BromoNot specifiedNot specifiedNot specifiedNot specified35
2-Aminothiazole4-FluoroNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

General Protocol for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides

This protocol is a general method for the synthesis of N-(benzothiazol-2-yl)benzenesulfonamides. The specific quantities and reaction parameters for the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide are provided as a representative example.[1]

Materials:

  • 2-Aminobenzothiazole

  • Substituted Benzenesulfonyl Chloride (e.g., 4-chlorobenzenesulfonyl chloride)

  • Acetone (or a suitable alternative solvent such as pyridine or water with a base)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Desiccator with a drying agent (e.g., anhydrous CaCl₂)

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 eq) in a suitable solvent (e.g., acetone), add the substituted benzenesulfonyl chloride (1.0 eq) with stirring.

  • The reaction mixture is then heated to reflux for a specified period (typically 45 minutes to 8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent and then recrystallized from an appropriate solvent (e.g., absolute ethanol) to yield the pure N-(benzothiazol-2-yl)benzenesulfonamide.

  • The purified product is dried in a desiccator over a suitable drying agent.

Example: Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) [1]

  • To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), 4-chlorobenzenesulphonylchloride (4.24 g; 20 mmol) was added with stirring.[1]

  • The mixture was refluxed for 45 minutes at 130 °C.[1]

  • A white precipitate was formed, which was then recrystallized from absolute ethanol.[1]

  • The purified product was dried and stored in a desiccator over anhydrous CaCl₂.[1]

  • The yield of the final product was 40.83% with a melting point of 220–222 °C.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 2-Aminobenzothiazole Mix Mix in Solvent (e.g., Acetone) Reactant1->Mix Reactant2 Substituted Benzenesulfonyl Chloride Reactant2->Mix Reflux Heat to Reflux (e.g., 130°C, 45 min) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize (e.g., Ethanol) Filter->Recrystallize Dry Dry in Desiccator Recrystallize->Dry Product N-(Benzothiazol-2-yl)- benzenesulfonamide Dry->Product signaling_pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors Sulfonamide N-(Benzothiazol-2-yl)- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

References

High-Throughput Screening Assays for Benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzothiazole derivatives, a class of heterocyclic compounds with a wide range of therapeutic potential. These guidelines are intended to assist researchers in the efficient identification and characterization of novel benzothiazole-based drug candidates.

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity.[1][2] This technology accelerates the identification of "hits," which are compounds that demonstrate a desired effect and can be further optimized into lead compounds for drug development.[2] Common HTS assays include cell viability assays, reporter gene assays, and enzyme activity assays.

Data Presentation: Quantitative Bioactivity of Benzothiazole Derivatives

The following tables summarize the quantitative data from various studies on the anticancer and antimicrobial activities of benzothiazole derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀ Values in µM)
Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HT-29 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)U-937 (Lymphoma)B16-F10 (Melanoma)THP-1 (Leukemia)
Thiourea containing benzothiazole 3 16.23 ± 0.814847.73 ± 2.3934.58 ± 1.73
Thiophene based acetamide 21 24.1546.46
Morpholine based thiourea 22 26.4345.29
Morpholine based thiourea bromo 23 18.1038.85
Nitrobenzylidene containing thiazolidine 54 0.0360.048
Chlorobenzyl indole semicarbazide 55 0.840.0240.88
Naphthalimide derivative 66 7.91 ± 0.44.074 ± 0.33.72 ± 0.3
Naphthalimide derivative 67 5.08 ± 0.33.89 ± 0.33.47 ± 0.2
Derivative 61 10.67 ± 2.02 (µg/mL)
Derivative 62 9.0 ± 1.0 (µg/mL)
Indole based hydrazine carboxamide 12 0.015
Benzothiazole derivative 4d 7.66
Benzothiazole derivative 4h 12.16
Benzothiazole derivative 4k 10.08
Benzothiazole derivative 4m 8.49
Benzothiazole derivative 2b 12.44
Benzothiazole derivative 4f 10.04
Benzothiazole derivative 4i 14.80
Benzothiazole derivative 4j 9.53
Benzothiazole derivative 4l 14.78
Benzothiazole derivative 4e 12.77

Data compiled from multiple sources.[3][4][5][6][7] Note that some values were reported in µg/mL and are indicated as such.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values in µg/mL)
Compound/DerivativeS. aureusB. subtilisE. coliC. albicansA. niger
Compound 3 50-20025-20025-10025>400
Compound 4 50-20025-20025-10050>400
Compound 10 50-20025-20025-100100>400
Compound 12 50-20025-20025-10050>400
Compound 2j 0.23-0.94 (mg/mL)0.23 (mg/mL)
Compound 2b
Compound 2e
Compound 2g 0.23 (mg/mL)
Compound 2d 0.23 (mg/mL)0.08-0.17 (mg/mL)
Compound 2k 0.23 (mg/mL)
Compound 8 0.23 (mg/mL)
Compound 16c 0.025 (mM)

Data compiled from multiple sources.[2][8][9] Note that some values were reported in mg/mL or mM and are indicated as such.

Experimental Protocols

This section provides detailed methodologies for key HTS assays relevant to the screening of benzothiazole derivatives.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

Materials:

  • Benzothiazole derivative library (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound using a dose-response curve.

3.1.2. Resazurin (AlamarBlue) Assay Protocol

The Resazurin assay is a fluorometric method to measure cell viability.[15][16][17][18][19]

Materials:

  • Benzothiazole derivative library

  • Adherent or suspension cell lines

  • Complete cell culture medium

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a suitable density in 100 µL of medium.

  • Compound Treatment: Add the benzothiazole derivatives at various concentrations to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine cell viability by comparing the fluorescence of treated cells to untreated controls.

Luciferase Reporter Gene Assay Protocol

This assay is used to study the effect of compounds on the transcriptional activity of a specific gene promoter.[20][21][22][23]

Materials:

  • Benzothiazole derivative library

  • Reporter cell line (stably or transiently transfected with a luciferase reporter construct)

  • Cell culture medium

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer)

  • Opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the reporter cells in an opaque 96-well plate.

  • Compound Addition: Add the benzothiazole derivatives to the wells.

  • Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase) and determine the effect of the compounds on promoter activity.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical HTS workflow and the signaling pathways modulated by benzothiazole derivatives.

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (Benzothiazole Derivatives) Plate_Preparation Plate Preparation (96/384-well) Compound_Library->Plate_Preparation Assay_Development Assay Development (e.g., Cell-based, Biochemical) Assay_Development->Plate_Preparation Compound_Dispensing Automated Compound Dispensing Plate_Preparation->Compound_Dispensing Incubation Incubation Compound_Dispensing->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Normalization, Hit Selection) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of benzothiazole derivatives.

PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

MAPK/ERK Signaling Pathway Modulation by Benzothiazole Derivatives

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Benzothiazole Benzothiazole Derivative Benzothiazole->Raf inhibits Benzothiazole->MEK inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by benzothiazole derivatives.

References

Application Notes and Protocols for Evaluating the Efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel synthetic compound with potential as an anti-cancer agent. Its chemical structure, featuring benzothiazole and benzenesulfonamide moieties, suggests a possible role as an inhibitor of protein-protein interactions. This document provides a comprehensive guide to the cell-based assays and protocols required to evaluate the efficacy of this compound, with a focus on its potential mechanism of action as a Bcl-2 family inhibitor.

Hypothesized Mechanism of Action: Inhibition of Bcl-2 Family Proteins

The Bcl-2 (B-cell lymphoma 2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to therapy.

The chemical scaffold of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is similar to other known small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti- and pro-apoptotic Bcl-2 family members. This disruption liberates Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.

Below is a diagram illustrating the hypothesized signaling pathway.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito Releases Bak Bak Bak->CytoC_mito Releases CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Translocates to Cytosol Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax Sequesters Bcl2->Bak Sequesters Compound N-(1,3-benzothiazol-2-yl)-4- [(2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide Compound->Bcl2 Inhibits Apoptosome Apoptosome Formation Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytoC_cyto->Apoptosome

Caption: Hypothesized mechanism of action via Bcl-2 inhibition.

Experimental Protocols

A panel of cell-based assays is recommended to thoroughly evaluate the efficacy and mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

AnnexinV_Workflow A Seed and Treat Cells in 6-well plate B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

References

Application Notes: In Vitro Carbonic Anhydrase Inhibition Assay for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamide-based compounds are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a key target for drug discovery.[2]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against human carbonic anhydrase isoforms. The assay is based on a colorimetric method that monitors the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm.[3][4] The rate of p-nitrophenol formation is directly proportional to the CA activity.

Principle of the Assay

The assay measures the esterase activity of carbonic anhydrase. In the presence of CA, p-nitrophenyl acetate is hydrolyzed to p-nitrophenol and acetate. The production of the chromogenic p-nitrophenol can be continuously monitored spectrophotometrically. When an inhibitor, such as N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is present, it binds to the enzyme, leading to a decrease in the rate of pNPA hydrolysis. The extent of inhibition can be quantified by measuring the reduction in the reaction rate.

Materials and Reagents

ReagentSupplierCatalog Number
Human Carbonic Anhydrase II (hCA II), recombinantSigma-AldrichC2522
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN8130
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamideCustom Synthesis/User Provided-
Acetazolamide (Positive Control Inhibitor)Sigma-AldrichA6011
Tris-HCl Buffer (pH 7.4)Thermo Fisher15567027
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
96-well, clear, flat-bottom microplatesCorning3596
Microplate Reader--

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in Assay Buffer. Store at -80°C in aliquots. On the day of the experiment, thaw an aliquot and dilute to the final working concentration (e.g., 2 µg/mL) with Assay Buffer. Keep on ice.

  • Substrate Solution: Prepare a 10 mM stock solution of p-Nitrophenyl Acetate in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) with Assay Buffer.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in DMSO.

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO.

Assay Procedure
  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control (Acetazolamide) in Assay Buffer containing a final DMSO concentration of 1%. The concentration range should be selected to determine the IC50 value (e.g., 0.01 nM to 100 µM).

  • Assay Plate Setup:

    • Add 20 µL of the diluted test compound or positive control to the appropriate wells of a 96-well plate.

    • For the control (100% enzyme activity), add 20 µL of Assay Buffer with 1% DMSO.

    • For the blank (no enzyme), add 40 µL of Assay Buffer.

  • Enzyme Addition: Add 20 µL of the diluted hCA II solution to all wells except the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 160 µL of the pre-warmed (37°C) pNPA substrate solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percent Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the rate of the reaction with no inhibitor and V_inhibitor is the rate of the reaction in the presence of the test compound.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the positive control, Acetazolamide, can be summarized in the following table.

CompoundTarget EnzymeIC50 (nM) [Predicted Range]
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamidehCA II10 - 100
AcetazolamidehCA II12

Note: The IC50 range for the test compound is a hypothetical prediction based on the activity of structurally similar sulfonamides. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Compound) plate Plate Setup (Compound, Enzyme, Controls) prep->plate Dispense preinc Pre-incubation (15 min, RT) plate->preinc init Reaction Initiation (Add Substrate) preinc->init read Kinetic Measurement (Absorbance at 405 nm) init->read analysis Data Analysis (% Inhibition, IC50) read->analysis

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Carbonic Anhydrase Catalytic Mechanism and Inhibition

carbonic_anhydrase_mechanism cluster_enzyme Carbonic Anhydrase (CA) CA CA-Zn-OH- p1 CA->p1 CO2 CO2 CO2->p1 HCO3 HCO3- p2 HCO3->p2 H2O H2O H2O->CA Regeneration H H+ Inhibitor Sulfonamide Inhibitor Inhibitor->CA Binds to Zn2+ p1->HCO3 Catalysis p2->H

Caption: Simplified mechanism of carbonic anhydrase and its inhibition.

References

Application Notes and Protocols for In Vivo Evaluation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity. A review of existing scientific literature reveals no specific in vivo studies for this compound. However, the benzothiazole and benzenesulfonamide moieties are present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Furthermore, structurally similar compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have been identified as potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer.[6]

These application notes provide a set of proposed in vivo animal models to test the efficacy, pharmacokinetics, and safety of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, based on the potential therapeutic applications of structurally related compounds.

Proposed In Vivo Studies

Based on the profile of similar compounds, the following in vivo studies are recommended to characterize the biological effects of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide:

  • Pharmacokinetic (PK) Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Anti-inflammatory Efficacy Model: Using a carrageenan-induced paw edema model to assess anti-inflammatory activity.

  • Anticancer Efficacy Model: Employing a human tumor xenograft model in immunocompromised mice to evaluate anti-tumor potential.

  • Acute Toxicity Study: To determine the potential for acute toxic effects and establish a preliminary safety profile.

Data Presentation

Quantitative data from the proposed studies should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Pharmacokinetic Parameters

ParameterRoute of AdministrationDose (mg/kg)ValueUnits
CmaxIVng/mL
POng/mL
TmaxIVh
POh
AUC(0-t)IVngh/mL
POngh/mL
Half-life (t1/2)IVh
POh
Bioavailability (F%)PO%

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume at 1h (mL)Paw Volume at 3h (mL)Paw Volume at 6h (mL)% Inhibition of Edema at 3h
Vehicle Control-0
Test Compound
Positive Control

Table 3: Antitumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (Day 21) (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-0
Test Compound
Positive Control

Table 4: Acute Toxicity Study Results

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of Toxicity

Experimental Protocols

Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the pharmacokinetic profile of the test compound after intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound

  • Appropriate vehicle for formulation

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Cannulas for blood collection

  • Analytical method for quantification of the test compound in plasma (e.g., LC-MS/MS)

Protocol:

  • Fast animals overnight prior to dosing.

  • Divide animals into two groups for IV and PO administration.

  • For the IV group, administer the test compound via tail vein injection.

  • For the PO group, administer the test compound via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.

  • Process blood to separate plasma.

  • Analyze plasma samples to determine the concentration of the test compound.

  • Calculate pharmacokinetic parameters using appropriate software.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory properties of the test compound.

Materials:

  • Test compound

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Protocol:

  • Acclimatize male Wistar rats for at least one week.

  • Divide animals into treatment groups (vehicle, test compound at various doses, positive control).

  • Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Human Tumor Xenograft Model in Mice

Objective: To assess the in vivo antitumor activity of the test compound.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant human tumor cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle, test compound at various doses, positive control).

  • Administer the treatment as per the defined schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis if required.

Acute Toxicity Study in Mice

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of the test compound.

Materials:

  • Test compound

  • Swiss albino mice

Protocol:

  • Divide mice into groups and administer single escalating doses of the test compound.

  • Include a control group receiving only the vehicle.

  • Observe animals closely for clinical signs of toxicity immediately after dosing and periodically for 14 days.

  • Record mortality, body weight changes, and any abnormal behavioral or physiological signs.

  • Perform gross necropsy at the end of the study to examine major organs for any abnormalities.

Visualizations

G cluster_workflow Pharmacokinetic Study Workflow start Start dosing Dose Animals (IV and PO) start->dosing blood_collection Collect Blood Samples at Time Points dosing->blood_collection plasma_separation Separate Plasma blood_collection->plasma_separation lc_ms_analysis LC-MS/MS Analysis plasma_separation->lc_ms_analysis pk_analysis Calculate PK Parameters lc_ms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical pharmacokinetic study.

G cluster_pathway Hypothetical 12-Lipoxygenase Signaling Pathway arachidonic_acid Arachidonic Acid lox12 12-Lipoxygenase (12-LOX) arachidonic_acid->lox12 hpete12 12-HPETE lox12->hpete12 hete12 12-HETE hpete12->hete12 inflammation Inflammation hete12->inflammation cell_proliferation Cell Proliferation hete12->cell_proliferation test_compound N-(1,3-benzothiazol-2-yl)-4-... test_compound->lox12 Inhibition

Caption: Proposed inhibitory action on the 12-LOX pathway.

G cluster_workflow Xenograft Efficacy Study Workflow start Start implant Implant Tumor Cells start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Animals tumor_growth->randomize treat Administer Treatment randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor end_study End of Study Analysis monitor->end_study end End end_study->end

Caption: Workflow for a xenograft tumor model study.

References

Application Note: Quantitative Analysis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive analytical method for the quantification of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (henceforth referred to as "the analyte") in human plasma. The method utilizes a solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol demonstrates high accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All validation parameters meet the general criteria outlined in regulatory guidance for bioanalytical method validation.[1][2][3][4]

Introduction

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. To support its clinical development, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices. LC-MS/MS has become the preferred technique for such applications due to its superior sensitivity and selectivity.[5][6][7][8] This document provides a comprehensive protocol for its quantification in human plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Analyte: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (≥98% purity)

  • Internal Standard (IS): N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide-¹³C₆ (or a suitable structural analog)

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (≥99%), Ammonium hydroxide

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low QC), MQC (Medium QC), and HQC (High QC).

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To a 100 µL aliquot of plasma sample (CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.[9][10]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) + Internal Standard pretreat Pre-treatment (Acidification) plasma->pretreat spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) pretreat->spe evap Evaporation & Reconstitution spe->evap lc UHPLC Separation (C18 Column) evap->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Reporting (Concentration Results) quant->report

Caption: Workflow for the quantification of the analyte in plasma.

Data and Results

The method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Table 1: LC-MS/MS Method Parameters
ParameterCondition
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 457.1 → 154.1 (Quantifier), 457.1 → 244.2 (Qualifier)
MRM Transition (IS) m/z 463.1 → 160.1
Collision Energy Analyte: 25 eV, 18 eV; IS: 25 eV
Dwell Time 100 ms

Principle of MRM Quantification

MRM_Principle cluster_ms Tandem Mass Spectrometer q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 457.1) q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 Precursor Ion q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 154.1) q2->q3 Fragment Ions detector Detector (Signal Intensity) q3->detector Specific Product Ion data_system Data System (Chromatogram) detector->data_system lc_eluent LC Eluent (Analyte + IS) lc_eluent->q1

References

Application Notes and Protocols: Molecular Docking Simulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a member of the benzothiazole sulfonamide class of compounds. Molecules in this class have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (CA). Of particular interest are the tumor-associated isoforms, Carbonic Anhydrase IX (CA IX) and XII, which are overexpressed in a variety of cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2][3] This makes CA IX a compelling therapeutic target for anticancer drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target. This document provides detailed protocols for performing a molecular docking simulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with its target protein, human Carbonic Anhydrase IX. Protocols for two widely used docking software suites, Schrödinger's Glide and AutoDock Vina, are presented.

Data Presentation

The following table summarizes experimentally determined inhibition constants (Kᵢ) and computationally predicted binding energies for benzothiazole-based sulfonamides and related inhibitors against human Carbonic Anhydrase IX. This data provides a reference for the expected range of binding affinities for the title compound.

Compound ClassTarget ProteinKᵢ (nM)Docking Score (kcal/mol)Reference
Benzo[d]thiazole-5- and 6-sulfonamideshCA IX3.7 - 295.6-[5][6]
Triazole benzene sulfonamide derivativeshCA IX (5FL4)--7.9 to -9.2[7]
Coumarin derivativeshCA IX (3IAI)--8.92 (best score)[4]
Known CA IX inhibitors (9FK, CJK)hCA IX (5FL4)--8.2 to -8.3[8]

Experimental Protocols

Protocol 1: Molecular Docking using Schrödinger Suite

This protocol outlines the steps for performing molecular docking using the Schrödinger Suite, a comprehensive software package for drug discovery.

1. Receptor Preparation (Protein Preparation Wizard):

  • Objective: To prepare the crystal structure of human Carbonic Anhydrase IX for docking.

  • Input: PDB ID: 5FL4.[1][2]

  • Software: Schrödinger Maestro, Protein Preparation Wizard.[3][9]

  • Steps:

    • Launch Maestro and import the crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4).

    • Open the Protein Preparation Wizard.[9][10]

    • Assign bond orders, add hydrogens, and create zero-order bonds to metals.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Generate het states at pH 7.4 ± 2.0 using Epik.

    • Optimize the hydrogen-bond network.

    • Perform a restrained minimization of the protein structure using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.[5][11]

2. Ligand Preparation (LigPrep):

  • Objective: To generate a low-energy, 3D conformation of the ligand.

  • Input: 2D structure of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

  • Software: Schrödinger Maestro, LigPrep.[12][13]

  • Steps:

    • Draw the 2D structure of the ligand in Maestro or import it from a file.

    • Launch the LigPrep tool.[12][13][14]

    • Generate possible ionization states at a target pH of 7.4 ± 2.0.

    • Generate tautomers and stereoisomers.

    • Perform a conformational search and minimize the ligand structure using the OPLS4 force field.[11]

3. Receptor Grid Generation (Glide):

  • Objective: To define the active site and create the grid for docking.

  • Software: Schrödinger Maestro, Glide.

  • Steps:

    • With the prepared protein loaded in Maestro, open the Receptor Grid Generation panel.

    • Define the active site by selecting the co-crystallized ligand in the PDB structure (if available) or by specifying the active site residues. For CA IX, the active site is centered around the catalytic zinc ion.

    • The enclosing box should be centered on the active site with a size of approximately 20 x 20 x 20 Å.

    • Generate the receptor grid.

4. Ligand Docking (Glide):

  • Objective: To dock the prepared ligand into the receptor grid.

  • Software: Schrödinger Maestro, Glide.

  • Steps:

    • Open the Ligand Docking panel in Maestro.

    • Select the generated receptor grid file.

    • Choose the prepared ligand file.

    • Select the docking precision. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) provides more accurate results.[15]

    • Start the docking job.

    • Analyze the results, including the docking score (G-Score), binding pose, and interactions with the protein residues.

Protocol 2: Molecular Docking using AutoDock Vina

This protocol describes the molecular docking procedure using the open-source software AutoDock Vina.

1. Receptor Preparation:

  • Objective: To prepare the protein structure in the required PDBQT format.

  • Input: PDB ID: 5FL4.[1][2]

  • Software: AutoDock Tools (ADT).

  • Steps:

    • Open the PDB file (5FL4) in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Objective: To prepare the ligand structure in the required PDBQT format.

  • Input: 3D structure of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

  • Software: AutoDock Tools (ADT).

  • Steps:

    • Open the ligand file in ADT.

    • Detect the ligand root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3. Grid Box Definition:

  • Objective: To define the search space for the docking simulation.

  • Software: AutoDock Tools (ADT) or manual specification.

  • Steps:

    • Load the prepared receptor (PDBQT file) into ADT.

    • Open the Grid Box tool.

    • Center the grid box on the active site of CA IX. Based on a similar study using PDB ID 5FL4, the grid center can be set to x = 11.928, y = -25.751, and z = 59.429.[8]

    • Set the dimensions of the grid box to cover the entire active site. A size of 35 x 35 x 35 Å is recommended.[8]

    • Save the grid parameters to a configuration file.

4. Docking Simulation (AutoDock Vina):

  • Objective: To perform the docking calculation.

  • Software: AutoDock Vina.

  • Steps:

    • Open a terminal or command prompt.

    • Execute the Vina command, specifying the paths to the receptor PDBQT, ligand PDBQT, and the configuration file containing the grid box parameters.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 is recommended for a comprehensive search.[8]

    • Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Analyze the results to identify the best binding pose and interactions.

Visualization of Workflows and Signaling Pathways

Below are diagrams illustrating the experimental workflows described in this document.

Schrodinger_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (Protein Preparation Wizard) Grid_Gen Receptor Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (LigPrep) Docking Ligand Docking (Glide) Ligand_Prep->Docking Grid_Gen->Docking Results Results Analysis (Docking Score, Pose) Docking->Results

Schrödinger Glide molecular docking workflow.

AutoDock_Vina_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep_Vina Receptor Preparation (PDBQT format) Grid_Box Grid Box Definition Receptor_Prep_Vina->Grid_Box Ligand_Prep_Vina Ligand Preparation (PDBQT format) Docking_Vina Docking Simulation (Vina) Ligand_Prep_Vina->Docking_Vina Grid_Box->Docking_Vina Results_Vina Results Analysis (Binding Affinity, Pose) Docking_Vina->Results_Vina

AutoDock Vina molecular docking workflow.

Signaling_Pathway Ligand N-(1,3-benzothiazol-2-yl)-4-... benzenesulfonamide CAIX Carbonic Anhydrase IX (CA IX) (Target Protein) Ligand->CAIX Binding Inhibition Inhibition of Catalytic Activity CAIX->Inhibition pH_Regulation Disruption of Tumor pH Regulation Inhibition->pH_Regulation Tumor_Growth Inhibition of Tumor Growth and Metastasis pH_Regulation->Tumor_Growth

Proposed mechanism of action of the ligand.

References

Application Notes and Protocols for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical construct based on the analysis of the compound's structural motifs. As of the date of this document, no specific biological data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (hereafter referred to as Probe-1) has been found in publicly available literature. The proposed target and protocols are based on the known activities of related benzothiazole sulfonamide compounds.[1][2]

Introduction

Probe-1 is a synthetic molecule featuring a benzothiazole sulfonamide core structure. Compounds containing this scaffold have demonstrated a wide range of biological activities, notably as antimicrobial agents that target the folate biosynthesis pathway.[2][3] Specifically, the sulfonamide moiety is a well-established pharmacophore known to competitively inhibit the enzyme dihydropteroate synthase (DHPS).[2] DHPS is crucial for bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and repair. The vanillylamine-like portion of Probe-1 may contribute to cell permeability or additional interactions within the target protein's binding site.[4][5]

This document outlines the potential use of Probe-1 as a chemical probe to investigate bacterial folate metabolism through the inhibition of DHPS. It provides hypothetical data and detailed protocols for its characterization.

Target and Mechanism of Action

Proposed Target: Dihydropteroate Synthase (DHPS) Proposed Mechanism: Competitive inhibition with respect to the natural substrate, para-aminobenzoic acid (PABA). By binding to the PABA site on the DHPS enzyme, Probe-1 is hypothesized to block the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for Probe-1 against a representative bacterial DHPS enzyme (e.g., from Staphylococcus aureus).

ParameterValue (Hypothetical)Description
Enzymatic Inhibition
IC₅₀ vs. S. aureus DHPS75 nMThe concentration of Probe-1 required to inhibit 50% of the DHPS enzyme activity in a biochemical assay.
Kᵢ (Competitive)35 nMThe inhibition constant, indicating the binding affinity of Probe-1 to the DHPS enzyme.
Cellular Activity
MIC vs. S. aureus1.2 µg/mLThe Minimum Inhibitory Concentration of Probe-1 required to prevent visible growth of S. aureus.
MIC vs. E. coli2.5 µg/mLThe Minimum Inhibitory Concentration of Probe-1 required to prevent visible growth of E. coli.
Selectivity
Cytotoxicity (HepG2 cells)> 50 µMConcentration at which Probe-1 shows significant toxicity to a human cell line, indicating selectivity.

Experimental Protocols

Protocol 1: In Vitro DHPS Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of Probe-1 against recombinant DHPS. The assay measures the consumption of PABA.

Materials:

  • Recombinant S. aureus DHPS enzyme

  • Probe-1 stock solution (10 mM in DMSO)

  • Para-aminobenzoic acid (PABA)

  • Dihydropterin pyrophosphate (DHPP)

  • Tris-HCl buffer (pH 8.5)

  • 4-(dimethylamino)benzaldehyde (DMAB)

  • Trichloroacetic acid (TCA)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Probe-1 in DMSO, followed by a 1:100 dilution in Tris-HCl buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • 50 µL of Tris-HCl buffer (pH 8.5)

    • 10 µL of diluted Probe-1 or DMSO (for control wells)

    • 20 µL of DHPS enzyme solution (final concentration ~50 nM)

    • Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of PABA (final concentration ~5 µM) and 10 µL of DHPP (final concentration ~10 µM) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.

  • Color Development: Add 50 µL of 1% DMAB in 2M HCl. This reagent reacts with any unconsumed PABA to produce a yellow color.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Probe-1 relative to the DMSO control. Plot the percent inhibition against the log concentration of Probe-1 and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of Probe-1 required to inhibit the growth of bacteria using the broth microdilution method.

Materials:

  • Probe-1 stock solution (1 mg/mL in DMSO)

  • S. aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the Probe-1 stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Probe-1 at which there is no visible growth (turbidity) in the well.

Visualizations

DHPS_Pathway cluster_folate Bacterial Folate Synthesis PABA PABA DHP Dihydropteroate PABA->DHP DHPS DHPS (Enzyme) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHP DHPP->DHPS DHF Dihydrofolate DHP->DHF DHFS THF Tetrahydrofolate DHF->THF DHFR DNA DNA Synthesis & Repair THF->DNA DHPS->DHP Probe1 Probe-1 Probe1->DHPS Inhibition

Caption: Hypothetical mechanism of Probe-1 inhibiting the bacterial folate pathway.

experimental_workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay start_biochem Prepare Probe-1 Dilutions mix_reagents Combine Buffer, Probe-1, and DHPS Enzyme start_biochem->mix_reagents initiate_rxn Add Substrates (PABA, DHPP) Incubate at 37°C mix_reagents->initiate_rxn stop_rxn Stop Reaction with TCA initiate_rxn->stop_rxn develop_color Add DMAB for Color Development stop_rxn->develop_color readout_biochem Read Absorbance at 450 nm develop_color->readout_biochem analyze_biochem Calculate IC50 Value readout_biochem->analyze_biochem start_cellular Prepare Probe-1 Dilutions in 96-well Plate inoculate Add Standardized Bacterial Inoculum start_cellular->inoculate incubate_cellular Incubate at 37°C for 24h inoculate->incubate_cellular readout_cellular Visually Inspect for Growth incubate_cellular->readout_cellular analyze_cellular Determine MIC readout_cellular->analyze_cellular

Caption: Workflow for characterizing Probe-1's inhibitory activity.

References

Application Notes and Protocols for the Preclinical Formulation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity with potential therapeutic applications. Its complex aromatic structure, incorporating benzothiazole, sulfonamide, and substituted phenol moieties, suggests that it is likely a poorly water-soluble compound. Proper formulation is therefore critical for achieving adequate exposure in preclinical studies to enable the assessment of its efficacy and safety. These application notes provide a comprehensive guide to the initial formulation development of this compound for in vitro and in vivo preclinical evaluation.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of formulation development. While experimental data for this specific molecule is not widely available, the properties of structurally similar compounds can provide initial guidance.

Table 1: Physicochemical Properties of a Structurally Similar Compound (4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide)

PropertyValueImplication for Formulation
Molecular FormulaC₁₇H₁₇N₃O₄S₂-
Molecular Weight391.5 g/mol [1]High molecular weight can sometimes correlate with lower permeability.
XLogP32.9[1]A positive LogP value indicates lipophilicity and likely poor aqueous solubility.
pKa (predicted)Acidic (sulfonamide N-H) ~8-9; Basic (amines) ~4-5The presence of ionizable groups suggests that solubility may be pH-dependent.
Aqueous SolubilityPredicted to be lowWill require enabling formulation strategies for both in vitro and in vivo studies.

Preformulation Studies

Preformulation studies are essential to characterize the API and select an appropriate formulation strategy.

Solubility Screening Protocol

Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable solvents to identify potential vehicles for preclinical studies.

Methodology:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each selected solvent in a glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Table 2: Example Solubility Screening Vehicle Panel

Vehicle CategorySpecific Examples
Aqueous BufferspH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffered Saline (PBS)
Co-solventsPolyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)
SurfactantsTween® 80 (Polysorbate 80), Kolliphor® EL (Cremophor® EL), Sodium Lauryl Sulfate (SLS)[2]
Lipids/OilsMiglyol® 812, Sesame Oil, Capryol® 90
Solid-State Characterization

The solid form of the API can significantly impact its solubility and stability. It is crucial to determine if the compound is crystalline or amorphous and to identify any potential polymorphs.

Recommended Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form or confirm an amorphous state.

Formulation Strategies for Preclinical Studies

Given the predicted poor aqueous solubility, enabling formulations will be necessary.

  • For In Vitro Studies: The most common approach is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous cell culture medium. Care must be taken to avoid precipitation, and the final DMSO concentration should be kept low (typically <0.5%) to prevent cellular toxicity.

  • For In Vivo Oral Dosing:

    • Suspensions: A micronized suspension in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween® 80) is a common starting point.

    • Solutions: If the required dose is low and solubility in a co-solvent system is sufficient, a solution formulation may be feasible.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[3]

  • For In Vivo Intravenous Dosing:

    • Solubilized Formulations: A solution using a mixture of co-solvents (e.g., PEG 400, ethanol) and water for injection is often used. The formulation must be sterile and have a physiologically acceptable pH. Cyclodextrins can also be employed to enhance the solubility of poorly water-soluble drugs for parenteral administration.[4]

Experimental Protocols

Protocol 1: Preparation of a Vehicle for In Vitro Cellular Assays

Objective: To prepare a 10 mM stock solution in DMSO for use in cell-based assays.

Materials:

  • N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance and weigh boat

  • Microcentrifuge tubes

Procedure:

  • Weigh out 3.915 mg of the compound (assuming a molecular weight of 391.5 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

  • Visually inspect for any undissolved particulates.

  • This 10 mM stock solution can be serially diluted in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is below the tolerance level of the cell line.

Protocol 2: Preparation of an Oral Suspension Formulation for Rodent Pharmacokinetic Studies

Objective: To prepare a 10 mg/mL suspension for oral gavage.

Materials:

  • N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (micronized, if possible)

  • Methylcellulose (0.5% w/v) in purified water

  • Tween® 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

Table 3: Composition of an Example 10 mg/mL Oral Suspension Formulation

ComponentConcentration (% w/v)Amount for 10 mL
API1.0%100 mg
Tween® 800.1%10 µL
0.5% Methylcelluloseq.s. to 100%q.s. to 10 mL

Procedure:

  • Weigh 100 mg of the API.

  • In a glass mortar, add 10 µL of Tween® 80 to the API powder and triturate with the pestle to form a smooth paste. This step ensures the particles are adequately wetted.

  • Slowly add approximately 5 mL of the 0.5% methylcellulose solution to the mortar while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a glass beaker containing a stir bar.

  • Rinse the mortar and pestle with the remaining 5 mL of the methylcellulose solution and add it to the beaker to ensure a complete transfer of the API.

  • Stir the suspension for at least 30 minutes before dosing. Continue to stir during the dosing procedure to maintain homogeneity.

Protocol 3: Preparation of a Solubilized Formulation for Intravenous Administration in Rodents

Objective: To prepare a 2 mg/mL solution for intravenous injection.

Materials:

  • N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vial

  • Vortex mixer

Table 4: Composition of an Example 2 mg/mL Intravenous Formulation

ComponentConcentration (% v/v)Amount for 5 mL
API-10 mg
PEG 40040%2.0 mL
Propylene Glycol10%0.5 mL
Sterile Saline50%2.5 mL

Procedure:

  • Weigh 10 mg of the API and place it in a sterile glass vial.

  • Add 2.0 mL of PEG 400 to the vial. Vortex until the API is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.

  • Add 0.5 mL of Propylene Glycol and vortex to mix.

  • Slowly add 2.5 mL of sterile saline while vortexing. Observe for any signs of precipitation. If the solution remains clear, it is ready for use.

  • The final formulation should be filtered through a 0.22 µm sterile filter before administration.

Visualizations

G cluster_0 API Characterization cluster_1 Formulation Development cluster_2 Preclinical Study Preparation API API Synthesis & Characterization PhysChem Physicochemical Properties (MW, LogP, pKa) API->PhysChem SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Solubility Solubility Screening (Aqueous & Organic) PhysChem->Solubility SolidState->Solubility Excipient Excipient Compatibility Solubility->Excipient Formulation Formulation Strategy (Solution, Suspension, etc.) Excipient->Formulation Prototype Prototype Formulation Preparation Formulation->Prototype Stability Short-Term Stability Assessment Prototype->Stability Dosing Dose Vehicle for In Vitro / In Vivo Studies Stability->Dosing

Caption: Preclinical formulation development workflow.

G cluster_0 Downstream Signaling Cascade Compound N-(1,3-benzothiazol-2-yl)- benzenesulfonamide Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Receptor Inhibition P1 Phosphorylation Receptor->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide?

The synthesis is typically a two-step process. The first step is the synthesis of the precursor, N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide. The second step is a reductive amination reaction between this precursor and 2-hydroxy-3-methoxybenzaldehyde.

Q2: Which reducing agent is best for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this type of reductive amination. It is a mild and selective reducing agent that is particularly effective for reactions involving weakly basic amines, such as sulfonamides.[1] Compared to sodium cyanoborohydride (NaBH₃CN), it is less toxic and can often provide better yields and reproducibility. However, NaBH₃CN can also be effective, especially when it is important to avoid reduction of the starting aldehyde.[2]

Q3: I am observing a low yield of the final product. What are the potential causes and how can I improve it?

Low yields can result from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete imine formation, side reactions, or suboptimal reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A recommended mobile phase is a mixture of n-hexane and ethyl acetate. The disappearance of the starting materials (the aminobenzenesulfonamide and the aldehyde) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Imine Formation The equilibrium between the aldehyde/ketone and the imine can be shifted towards imine formation by removing water. While not always necessary for one-pot reductive aminations, if yields are low, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Decomposition of Reactants or Product Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation. The phenolic hydroxyl group might be sensitive to certain conditions.
Suboptimal pH Reductive amination is often most effective under weakly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture.
Incorrect Reducing Agent For weakly basic amines like sulfonamides, NaBH(OAc)₃ is often more effective than NaBH₄.[1]
Poor Quality Reagents Ensure that the aldehyde, amine, and reducing agent are pure and dry. Aldehydes can oxidize to carboxylic acids over time.
Issue 2: Presence of Multiple Spots on TLC (Side Products)
Possible Cause Suggested Solution
Unreacted Starting Material If you observe spots corresponding to the starting amine and aldehyde, the reaction may be incomplete. Extend the reaction time or slightly increase the temperature.
Formation of an Alcohol Byproduct The reducing agent may have reduced the starting aldehyde to the corresponding alcohol. This is more likely with stronger reducing agents like NaBH₄. Using a more selective reagent like NaBH(OAc)₃ or NaBH₃CN can minimize this.[2]
Overalkylation of the Amine While less common with sulfonamides, primary amines can sometimes undergo double alkylation. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can help prevent this.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (Precursor)

This protocol is based on the general synthesis of similar sulfonamide derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add 4-acetylaminobenzenesulfonyl chloride (1 equivalent).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Pour the reaction mixture into cold water. Filter the precipitate, wash with water, and dry.

  • Hydrolysis: Reflux the dried intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours to remove the acetyl group.

  • Purification: Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain pure N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide.

Protocol 2: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

This is a general protocol for reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-hydroxy-3-methoxybenzaldehyde (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective, good for weakly basic amines, moisture-sensitive.[1]DCM, DCE, THF
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of aldehydes/ketones, toxic cyanide byproduct.[2]Methanol, Ethanol
Sodium BorohydrideNaBH₄Can reduce aldehydes and ketones, typically added after imine formation is complete.Methanol, Ethanol

Table 2: Representative Yields for Reductive Amination of Aromatic Aldehydes

AldehydeAmineCatalyst/Reducing AgentYield (%)
p-Methoxybenzaldehyden-ButylamineCo-containing composite / H₂72-96[4]
p-MethoxybenzaldehydeBenzylamineCo-containing composite / H₂72-96[4]
p-Chlorobenzaldehyden-ButylamineCo-containing composite / H₂60-89[4]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reductive_amination Reductive Amination 2-Aminobenzothiazole 2-Aminobenzothiazole Sulfonamide_Formation Sulfonamide_Formation 2-Aminobenzothiazole->Sulfonamide_Formation 4-Acetylaminobenzenesulfonyl_chloride 4-Acetylaminobenzenesulfonyl_chloride 4-Acetylaminobenzenesulfonyl_chloride->Sulfonamide_Formation Hydrolysis Hydrolysis Sulfonamide_Formation->Hydrolysis Precursor N-(1,3-benzothiazol-2-yl)-4- aminobenzenesulfonamide Hydrolysis->Precursor Imine_Formation Imine_Formation Precursor->Imine_Formation Aldehyde 2-Hydroxy-3-methoxy- benzaldehyde Aldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Final_Product N-(1,3-benzothiazol-2-yl)-4- [(2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide Reduction->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting_Yield Start Low Yield Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Starting Materials Present? Check_TLC->Unreacted_SM Incomplete_Reaction Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Side_Products Check for Side Products Unreacted_SM->Side_Products No Action_Incomplete Increase reaction time or temperature. Incomplete_Reaction->Action_Incomplete Aldehyde_Reduction Alcohol Spot Present? Side_Products->Aldehyde_Reduction Use_Selective_Reagent Aldehyde Reduction Occurred Aldehyde_Reduction->Use_Selective_Reagent Yes Other_Issues Investigate Other Factors Aldehyde_Reduction->Other_Issues No Action_Selective Switch to a more selective reducing agent (e.g., NaBH(OAc)3). Use_Selective_Reagent->Action_Selective Action_Other Check reagent quality, optimize pH, ensure anhydrous conditions. Other_Issues->Action_Other

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your target compounds.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What are the possible causes and solutions?

Answer:

Low recovery after recrystallization is a common issue. The primary causes and potential solutions are outlined below:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: Perform small-scale solubility tests with a variety of solvents. Common solvents for the recrystallization of benzothiazole sulfonamides include ethanol, methanol, and mixtures of ethyl acetate and hexane.[1][2]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to lower recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Solution: After slow cooling, ensure the flask is placed in an ice bath for a sufficient amount of time (e.g., 30 minutes) to induce maximum precipitation. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.

Illustrative Data: Solvent Screen for Recrystallization

Solvent SystemCrude Product (mg)Recovered Product (mg)Yield (%)Purity (by HPLC, %)
Ethanol5003507098.5
Methanol5003206498.2
Ethyl Acetate/Hexane (1:3)5004108299.1
Dichloromethane5001503095.0

Note: This data is for illustrative purposes to demonstrate the impact of solvent choice on yield and purity.

Issue 2: Ineffective Separation by Column Chromatography

Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. The fractions are either mixed or the compound elutes with the solvent front.

Answer:

Poor separation in column chromatography can be frustrating. Here are some common causes and troubleshooting steps:

  • Incorrect Solvent System: The polarity of the eluent is critical for good separation.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1][3][4] Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and ethyl acetate.[3]

  • Column Overloading: Applying too much crude product to the column will result in broad bands and poor separation.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Sample Application: Applying the sample in a large volume of solvent will cause it to spread out on the column, leading to broad bands.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.

Issue 3: Persistent Impurities After Purification

Question: After purification by both recrystallization and column chromatography, I still observe impurities in my final product. What could these impurities be and how can I remove them?

Answer:

Persistent impurities in the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives often include unreacted starting materials or byproducts from side reactions.

  • Common Impurities:

    • 2-Aminobenzothiazole: The starting amine.

    • Benzenesulfonyl chloride: The starting sulfonyl chloride.

    • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.

  • Removal Strategies:

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) can help remove unreacted 2-aminobenzothiazole by converting it to its water-soluble salt. A basic wash (e.g., dilute NaHCO₃) can remove benzenesulfonic acid.

    • Second Column Chromatography: If impurities co-elute with your product, a second column using a different solvent system with a shallower polarity gradient may be necessary.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives?

A1: The most common impurities are typically the unreacted starting materials: 2-aminobenzothiazole and the corresponding benzenesulfonyl chloride. Another common impurity is the sulfonic acid, which can form from the hydrolysis of the sulfonyl chloride if moisture is present in the reaction.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[1][3][4] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing your pure product. A suitable eluent for TLC is often a mixture of ethyl acetate and hexane.

Q3: What is a good starting solvent system for column chromatography of these derivatives?

A3: A good starting point for column chromatography is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound. Another reported eluent system is dichloromethane and ethyl acetate.[3]

Q4: Can I use a single purification method?

A4: While a single purification method may sometimes be sufficient, a combination of techniques often yields a product of higher purity. For example, an initial purification by column chromatography to remove the bulk of the impurities can be followed by recrystallization to obtain a highly pure, crystalline product.

Experimental Protocols

Protocol 1: Recrystallization of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivative

  • Dissolution: Place the crude product in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture to boiling while stirring until the solid is completely dissolved.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivative

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude N-(1,3-benzothiazol-2-yl)benzenesulfonamide wash Aqueous Wash (Optional) start->wash Remove acidic/basic impurities column Column Chromatography start->column wash->column Separate components recrystallization Recrystallization column->recrystallization Final polishing tlc TLC Analysis column->tlc Monitor fractions hplc HPLC for Purity recrystallization->hplc Assess purity nmr Structural Confirmation (NMR, MS) recrystallization->nmr tlc->column hplc->nmr finish Pure Product nmr->finish

Caption: General experimental workflow for the purification and analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives.

troubleshooting_logic cluster_low_yield Low Yield cluster_poor_separation Poor Separation cluster_persistent_impurities Persistent Impurities start Purification Issue Encountered q_solvent Inappropriate Solvent? start->q_solvent q_eluent Incorrect Eluent? start->q_eluent q_impurities Starting materials present? start->q_impurities s_solvent Perform solvent screen q_solvent->s_solvent Yes q_volume Too much solvent? q_solvent->q_volume No s_volume Use minimum hot solvent q_volume->s_volume Yes s_eluent Optimize with TLC (Rf 0.2-0.4) q_eluent->s_eluent Yes q_loading Column Overloaded? q_eluent->q_loading No s_loading Use >50:1 silica:sample ratio q_loading->s_loading Yes s_wash Perform aqueous wash q_impurities->s_wash Yes q_coelution Co-eluting impurities? q_impurities->q_coelution No s_recolumn Re-column with different solvent system q_coelution->s_recolumn Yes

Caption: Troubleshooting flowchart for common purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility limitations of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in aqueous solutions. Given the limited publicly available data on this specific compound, the following sections provide guidance based on established methods for enhancing the solubility of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide?

A1: A preliminary solubility assessment should be conducted in various aqueous and organic solvents to create a solvent miscibility profile. This data is crucial for selecting an appropriate solubilization strategy. An initial screen should include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), and common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

Q2: How can the pH of the aqueous solution be modified to improve the solubility of this compound?

A2: The solubility of ionizable compounds can often be significantly increased by adjusting the pH of the solution.[2][3] For a compound with both acidic (sulfonamide) and basic (amino) functional groups, its solubility will be pH-dependent. A pH-solubility profile should be generated by measuring the solubility at various pH points. For weakly acidic drugs, increasing the pH above their pKa can enhance solubility, while for weakly basic drugs, lowering the pH below their pKa is beneficial.[2]

Q3: What are co-solvents and how can they be used to improve solubility?

A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[2] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection and concentration of a co-solvent should be optimized to achieve the desired solubility while considering potential toxicity and stability issues.

Q4: Can surfactants be used to enhance the aqueous solubility of this benzenesulfonamide derivative?

A4: Yes, surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous medium.[3][4] The choice of surfactant (anionic, cationic, or non-ionic) and its concentration, specifically above the critical micelle concentration (CMC), are critical factors for successful solubilization.

Q5: What is complexation and how can it be applied?

A5: Complexation involves the association of two or more molecules to form a non-bonded, reversible complex with a well-defined stoichiometry.[2] Cyclodextrins are a common class of complexing agents used to improve the solubility of poorly water-soluble drugs by forming inclusion complexes.[2][4] The suitability of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution with aqueous buffer. The compound's solubility in the final buffer composition is exceeded.1. Increase the proportion of organic co-solvent in the final solution. 2. Incorporate a suitable surfactant to maintain solubility. 3. Evaluate the use of a complexing agent like a cyclodextrin.
Low and variable results in in-vitro assays. Poor aqueous solubility leading to inconsistent concentrations of the active compound.1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the solubility limit. 2. Utilize a formulated solution (e.g., with co-solvents or surfactants) for consistent delivery.
Difficulty in preparing a stable intravenous formulation. The compound is not sufficiently soluble in common intravenous vehicles.1. Explore the use of nanosuspension technology to create a stable dispersion of drug nanoparticles.[5] 2. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[6] 3. Investigate the formation of a more soluble salt of the compound.[3]
Poor oral bioavailability despite high permeability. Dissolution rate-limited absorption due to low solubility in gastrointestinal fluids.1. Reduce the particle size of the drug substance through micronization or nanomilling to increase the surface area for dissolution.[3][4][7] 2. Formulate as a solid dispersion with a hydrophilic polymer to enhance the dissolution rate.[7] 3. Consider a lipid-based formulation to improve solubilization in the gut.[6][8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide to a known volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Identify a common volatile solvent in which both the drug and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) are soluble.

  • Dissolution: Dissolve a specific ratio of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the chosen polymer in the selected solvent.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Quantitative Data Summary

Table 1: Illustrative Solubility Data in Various Solvents

Solvent Solubility (µg/mL) at 25°C
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
0.1 N HCl (pH 1.2)5
Ethanol500
Dimethyl Sulfoxide (DMSO)> 10,000
Polyethylene Glycol 400 (PEG 400)2,500

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not publicly available.

Table 2: Example of Solubilization Enhancement with Co-solvents and Surfactants

Formulation Solubility (µg/mL) in PBS (pH 7.4)
Unformulated Compound< 1
20% Ethanol in PBS15
40% PEG 400 in PBS150
1% Tween® 80 in PBS50
2% Hydroxypropyl-β-Cyclodextrin in PBS80

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_screening Initial Screening cluster_strategies Solubilization Strategies cluster_formulation Formulation Development start N-(1,3-benzothiazol-2-yl)-4- [(2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide solubility_assessment Solubility Assessment (Aqueous & Organic Solvents) start->solubility_assessment Characterize ph_profile pH-Solubility Profiling solubility_assessment->ph_profile cosolvents Co-solvents ph_profile->cosolvents Select Strategy surfactants Surfactants ph_profile->surfactants Select Strategy complexation Complexation (e.g., Cyclodextrins) ph_profile->complexation Select Strategy particle_size Particle Size Reduction (Micronization/Nanosuspension) ph_profile->particle_size Select Strategy solid_dispersion Solid Dispersion ph_profile->solid_dispersion Select Strategy formulation Optimized Formulation cosolvents->formulation Develop surfactants->formulation Develop complexation->formulation Develop particle_size->formulation Develop solid_dispersion->formulation Develop

Caption: A workflow for selecting a suitable solubilization strategy.

signaling_pathway compound N-(1,3-benzothiazol-2-yl)-4- [(2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide receptor Target Receptor (Hypothetical) compound->receptor Inhibits downstream_kinase Downstream Kinase receptor->downstream_kinase Regulates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates/Inhibits cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Modulates

Caption: A hypothetical signaling pathway for the compound.

References

Technical Support Center: Crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that might influence its crystallization?

A1: The molecule possesses several functional groups that will dictate its crystallization behavior:

  • Multiple Aromatic Rings: The benzothiazole, benzenesulfonamide, and methoxyphenyl groups can lead to strong π-π stacking interactions, which can promote crystallization but may also lead to aggregation and impurity inclusion if not controlled.

  • Hydrogen Bond Donors and Acceptors: The sulfonamide (-SO₂NH-), hydroxyl (-OH), and secondary amine (-NH-) groups are capable of forming strong hydrogen bonds. These interactions are crucial for forming a stable crystal lattice.

  • Molecular Flexibility: The methylene linker between the amine and the phenyl ring provides some conformational flexibility, which could potentially lead to the formation of different polymorphs.

Q2: Which solvents are a good starting point for the crystallization of this compound?

A2: Given the polar nature of the sulfonamide and hydroxyl groups, polar solvents are a logical starting point. Consider solvents such as ethanol, methanol, isopropanol, acetone, or ethyl acetate. Due to the presence of multiple aromatic rings, the compound may have some solubility in less polar solvents like dichloromethane or toluene, which could be useful as anti-solvents. A solvent screen is highly recommended.

Q3: What is "oiling out" and why might it happen with this compound?

A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation, or if the concentration of the solute is too high. The presence of impurities can also lower the melting point and promote oiling out.

Q4: Can this compound form different crystal polymorphs?

A4: Yes, it is possible. The combination of hydrogen bonding sites and some molecular flexibility creates the potential for different packing arrangements in the crystal lattice, leading to polymorphism. Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs, which may vary in their physical properties such as solubility and stability.

Troubleshooting Guide

Problem 1: The compound will not dissolve in any single solvent.
  • Question: I'm having trouble finding a suitable solvent to dissolve my compound for recrystallization. What should I do?

  • Answer:

    • Try a Solvent Mixture: If a single solvent is not effective, a mixed solvent system is a good alternative. Start by dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.

    • Increase the Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.

    • Consider a Higher Polarity Solvent: If common organic solvents fail, you could try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although these can be difficult to remove completely.

Problem 2: No crystals form upon cooling.
  • Question: My compound is fully dissolved, but after cooling, no crystals have appeared. How can I induce crystallization?

  • Answer:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

      • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

    • Reduce the Amount of Solvent: It's possible that too much solvent was used initially. Re-heat the solution and evaporate a portion of the solvent before attempting to cool it again.[1]

Problem 3: The compound "oils out" instead of crystallizing.
  • Question: When I cool my solution, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," occurs when the compound's solubility limit is reached at a temperature above its melting point.[2]

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[2]

    • Lower the Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

    • Change the Solvent System: Try a solvent with a lower boiling point. This can sometimes help to ensure that the solution temperature is below the compound's melting point when saturation is reached.

Problem 4: The resulting crystals are very small or impure.
  • Question: I managed to get crystals, but they are very fine needles or appear discolored. How can I improve the crystal quality and purity?

  • Answer:

    • Slow Down the Crystallization: Rapid crystal growth traps impurities.[2] To slow it down:

      • Use a more dilute solution (add slightly more solvent than the minimum required for dissolution at high temperature).

      • Cool the solution very slowly. Insulating the flask can help.

    • Use Charcoal: If the solution has a noticeable color, it may be due to colored impurities. After dissolving the compound, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

    • Perform a Second Recrystallization: A second recrystallization of the obtained crystals will often result in a significant improvement in purity.

Data Presentation

Table 1: General Solvent Screening Guide for Aromatic Sulfonamides

This table provides a list of common solvents and their properties to guide the initial solvent screening for the crystallization of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The suitability should be determined experimentally.

SolventPolarity IndexBoiling Point (°C)Suitability as Primary SolventSuitability as Anti-Solvent
Water10.2100Unlikely (unless as a salt)High
Methanol5.165HighLow
Ethanol4.378HighLow
Acetone5.156HighMedium
Ethyl Acetate4.477MediumMedium
Dichloromethane3.140LowHigh
Toluene2.4111LowHigh
Hexane0.169UnlikelyHigh

Experimental Protocols

General Protocol for Recrystallization

This is a generalized procedure. The choice of solvent and specific temperatures will need to be optimized for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and swirling. Continue adding the solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

Experimental Workflow for Crystallization

G A Start: Crude Compound B Select Solvent(s) A->B C Dissolve Compound in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Induce Crystallization (if needed) E->F G Cool in Ice Bath E->G Crystals form spontaneously F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Crystals J->K

Caption: A general workflow for the recrystallization of an organic compound.

Troubleshooting Crystallization Issues

G Start Solution Cooled Q1 Do Crystals Form? Start->Q1 A1_Yes Collect Crystals Q1->A1_Yes Yes Q4 Does Compound 'Oil Out'? Q1->Q4 No A1_No Induce Nucleation: - Scratch Flask - Add Seed Crystal Q2 Do Crystals Form Now? A1_No->Q2 A2_Yes Collect Crystals Q2->A2_Yes Yes A2_No Too Much Solvent? Q2->A2_No No A3 Evaporate Some Solvent and Re-cool A2_No->A3 A3->Start Retry Cooling Q4->A1_No No A4_Yes Re-heat, Add More Solvent, and Cool Slowly Q4->A4_Yes Yes A4_Yes->Start Retry Cooling A4_No Proceed to Crystal Collection

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Sulfonamidation of 2-Aminobenzothiazole

Issue 1.1: Low Yield of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide

Potential Cause Troubleshooting/Solution Rationale
Incomplete Reaction - Ensure dropwise addition of 4-acetamidobenzenesulfonyl chloride to a cooled solution of 2-aminobenzothiazole and pyridine. - Monitor reaction progress using Thin Layer Chromatography (TLC). - Allow for sufficient reaction time, potentially overnight at room temperature after the initial addition.The reaction is exothermic, and rapid addition can lead to side reactions. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Hydrolysis of 4-acetamidobenzenesulfonyl chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4-acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-acetamidobenzenesulfonic acid, which is unreactive under these conditions.
Formation of Di-sulfonated Byproduct - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of 4-acetamidobenzenesulfonyl chloride. - Add the sulfonyl chloride slowly to the amine solution.The sulfonamide product is less nucleophilic than the starting 2-aminobenzothiazole, but an excess of the sulfonyl chloride, especially at elevated temperatures, can lead to the formation of a di-sulfonated byproduct.
Sub-optimal Deprotection - Ensure complete hydrolysis of the acetamido group by using an adequate concentration of aqueous HCl and sufficient heating time. - Monitor the deprotection by TLC until the starting material is fully consumed.Incomplete deprotection will result in a mixture of the desired product and the N-acetylated intermediate, lowering the isolated yield of the final primary amine.

Issue 1.2: Presence of an Insoluble Impurity in the Crude Product

Potential Cause Troubleshooting/Solution Rationale
Formation of bis(acetylaminophenyl) sulfone - Use high-purity 4-acetamidobenzenesulfonyl chloride. - If synthesizing the sulfonyl chloride, control the reaction temperature during chlorosulfonation of acetanilide to minimize this byproduct.Bis(acetylaminophenyl) sulfone is a known byproduct in the synthesis of 4-acetamidobenzenesulfonyl chloride and is carried over into the next step. It is often less soluble than the desired product and can be removed by recrystallization.
Polymeric Byproducts - Maintain a controlled reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of reagents.Uncontrolled reaction conditions can lead to the formation of insoluble polymeric materials.
Step 2: Reductive Amination

Issue 2.1: Low Yield of the Final Product

Potential Cause Troubleshooting/Solution Rationale
Inefficient Imine Formation - Use a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves. - A catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.The formation of the imine from the amine and aldehyde is an equilibrium reaction. Removing the water byproduct drives the equilibrium towards the imine.
Reduction of the Aldehyde - Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is known to reduce imines much faster than aldehydes.[1] - Add the reducing agent after allowing sufficient time for imine formation.Less selective reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material to the corresponding alcohol (2-hydroxy-3-methoxybenzyl alcohol), which is a common side product.
Incomplete Reaction - Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting materials. - Allow for adequate reaction time, which can vary depending on the specific substrates and conditions.Reductive amination can sometimes be slow, and premature work-up will result in a low yield.

Issue 2.2: Presence of a Higher Molecular Weight Byproduct

Potential Cause Troubleshooting/Solution Rationale
Over-alkylation to a Tertiary Amine - Use a stoichiometric amount of the aldehyde (1.0-1.1 equivalents). - The secondary amine product is generally less reactive than the primary amine starting material, but an excess of the aldehyde and prolonged reaction times could potentially lead to the formation of a tertiary amine.While less common in the formation of secondary amines from primary amines, over-alkylation is a potential side reaction in reductive aminations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the sulfonamidation step?

A1: Pyridine is often used as both the solvent and the base. Alternatively, a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base such as triethylamine or pyridine can be used. The choice depends on the scale of the reaction and the desired work-up procedure.

Q2: How can I purify the intermediate, N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide?

A2: Recrystallization is a common method. A suitable solvent system would be an alcohol/water mixture, such as ethanol/water. The product is typically a solid, and this method is effective in removing more soluble impurities.

Q3: What is the best reducing agent for the reductive amination step?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aromatic amines and aldehydes.[1] It is less likely to reduce the aldehyde starting material compared to other borohydrides.

Q4: How do I monitor the progress of the reductive amination?

A4: Thin Layer Chromatography (TLC) is a convenient method. You should spot the reaction mixture, the starting amine, and the starting aldehyde on the same plate. The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, more non-polar spot for the product has appeared. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: My final product is difficult to purify. What are some suggested methods?

A5: Column chromatography on silica gel is an effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed if the product is a solid.

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide
  • Sulfonamidation:

    • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0-5 °C in an ice bath.

    • To this solution, add 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane).

    • Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide.

  • Deprotection:

    • Suspend the crude N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Filter the resulting precipitate, wash with water, and dry to yield N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide.

    • The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
  • Imine Formation and Reduction:

    • In a round-bottom flask, dissolve N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide (1 equivalent) and 2-hydroxy-3-methoxybenzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Pathway B 4-Acetamidobenzenesulfonyl Chloride C N-(1,3-benzothiazol-2-yl)-4- acetamidobenzenesulfonamide B->C SR1 Di-sulfonated Byproduct B->SR1 SR2 Hydrolyzed Sulfonyl Chloride B->SR2 H2O D N-(1,3-benzothiazol-2-yl)-4- aminobenzenesulfonamide C->D HCl, EtOH, Heat F Imine Intermediate D->F AcOH (cat.) E 2-Hydroxy-3-methoxy- benzaldehyde E->F SR3 2-Hydroxy-3-methoxy- benzyl alcohol E->SR3 NaBH(OAc)3 G Final Product F->G NaBH(OAc)3 SR4 Over-alkylated Tertiary Amine G->SR4 Excess E A A A->C Pyridine A->SR1 Excess B

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield in Synthesis Step1 Problem in Step 1 (Sulfonamidation)? Start->Step1 Step2 Problem in Step 2 (Reductive Amination)? Start->Step2 Impurity Impurity Observed? Step1->Impurity Yes Incomplete1 Incomplete Reaction/ Sub-optimal Deprotection Step1->Incomplete1 Yes Hydrolysis Hydrolysis of Sulfonyl Chloride Step1->Hydrolysis Yes Disulfonylation Di-sulfonylation Step1->Disulfonylation Yes ImineFormation Inefficient Imine Formation Step2->ImineFormation Yes AldehydeReduction Aldehyde Reduction Step2->AldehydeReduction Yes OverAlkylation Over-alkylation Step2->OverAlkylation Yes Sulfone bis(acetylaminophenyl) sulfone Impurity->Sulfone Insoluble

Caption: Troubleshooting decision tree for low yield.

References

Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or artifactual results in biological assays involving compounds containing N-(1,3-benzothiazol-2-yl) and 4-aminobenzenesulfonamide scaffolds. The core structure of the molecule , N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, contains moieties that are frequently associated with Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as "hits" in high-throughput screens but do so through non-specific mechanisms, leading to false-positive results.[1][2][3]

This guide will help you identify and troubleshoot potential artifacts arising from the chemical properties of such compounds.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?

A1: PAINS are chemical compounds that tend to produce false-positive results in a wide range of biological assays.[3][4] They often react non-specifically with numerous biological targets rather than exhibiting a specific, desired mode of action.[3] This non-specific activity can be due to various mechanisms, including chemical aggregation, reactivity with proteins (particularly with cysteine residues), redox activity, and interference with assay detection methods (e.g., fluorescence).[1][2] The concern is that significant time and resources can be wasted pursuing these "false hits" as potential drug candidates.[2]

Q2: Are benzothiazole and benzenesulfonamide derivatives known to be PAINS?

A2: Yes, both benzothiazole and phenol-sulfonamide substructures have been identified in known PAINS.[2][3] Benzothiazole derivatives have been noted for potential non-specific activity, and their extended π-system may act as a Michael-like acceptor, leading to covalent modification of proteins. Phenol-sulfonamides are also recognized as a class of compounds that can be unstable and interfere with assays, potentially through redox cycling or covalent protein modification.[2]

Q3: What are the common types of artifacts observed with compounds containing these scaffolds?

A3: Common artifacts include:

  • Non-specific Inhibition: The compound may inhibit enzymes or disrupt protein-protein interactions non-specifically, often by forming covalent bonds with reactive residues like cysteine.[1]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester and denature proteins, leading to apparent inhibition.

  • Fluorescence Interference: If the assay uses a fluorescence-based readout, the intrinsic fluorescence of the benzothiazole moiety or its metabolites could interfere with the signal.[2]

  • Redox Cycling: The compound might undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components, particularly in cell-based assays.[2]

  • Chelation of Metal Ions: Some compounds can chelate metal ions that are essential for enzyme function, leading to inhibition that is not target-specific.

Troubleshooting Guide

If you are observing unexpected or inconsistent results with N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide or similar compounds, follow this troubleshooting guide.

Issue 1: High Hit Rate Across Multiple, Unrelated Assays
  • Possible Cause: This is a classic sign of a PAINS compound. The compound is likely acting non-specifically.

  • Troubleshooting Steps:

    • Run a PAINS filter: Use computational tools or online servers to check if your compound is flagged as a potential PAINS.

    • Assay with and without a non-ionic detergent: The presence of a detergent like Triton X-100 can disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

    • Vary enzyme/protein concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent IC50 of aggregating inhibitors will increase with higher enzyme concentrations.

Issue 2: Irreproducible Results or Loss of Activity Upon Compound Re-synthesis and Purification
  • Possible Cause: The initial activity may have been due to a reactive impurity in the original sample.

  • Troubleshooting Steps:

    • Confirm compound identity and purity: Use analytical techniques such as NMR and LC-MS to confirm the structure and purity of your compound.

    • Re-test with a freshly purified sample: If the activity is lost, the original "hit" was likely an artifact.

Issue 3: Steep Dose-Response Curve
  • Possible Cause: A steep Hill slope in your dose-response curve can be indicative of compound aggregation or other non-specific mechanisms.

  • Troubleshooting Steps:

    • Perform detergent-based assays: As mentioned in Issue 1, this can help identify aggregation.

    • Visually inspect assay wells: At high concentrations, you may be able to see precipitation of the compound.

Quantitative Data Summary

The following table summarizes common mechanisms of assay interference by PAINS and the expected outcomes of troubleshooting experiments.

Interference MechanismKey IndicatorConfirmation AssayExpected Outcome
Compound Aggregation Steep dose-response curve; activity sensitive to incubation time.Dynamic Light Scattering (DLS) or addition of a non-ionic detergent (e.g., 0.01% Triton X-100).DLS shows particle formation; activity is significantly reduced in the presence of detergent.
Non-specific Reactivity Time-dependent inhibition; activity not reversible upon dilution.Dialysis or jump-dilution experiment after pre-incubation of enzyme and inhibitor.Enzyme activity is not recovered after removal of the free inhibitor.
Fluorescence Interference High background signal in fluorescence-based assays.Run the assay in the absence of the biological target but with the compound.A significant signal is detected from the compound alone.
Redox Cycling Increased signal in assays measuring ROS; inhibition reversed by antioxidants.Include a reducing agent like DTT or an antioxidant like N-acetylcysteine in the assay buffer.The inhibitory effect of the compound is diminished or abolished.

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of the test compound in both buffers.

  • Perform your standard biological assay in parallel using both sets of buffers and compound dilutions.

  • Generate dose-response curves for both conditions.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that a compound directly binds to its intended target inside a cell.[3]

  • Cell Treatment: Treat intact cells with the test compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Interpretation: A specific-binding compound will stabilize its target protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizations

Signaling Pathway and Potential Interference

G cluster_assay Biological Assay cluster_interference Potential Artifacts Target Protein Target Protein Product Product Target Protein->Product Catalysis Substrate Substrate Substrate->Target Protein Test Compound Test Compound Aggregation Aggregation Test Compound->Aggregation Reactivity Reactivity Test Compound->Reactivity Fluorescence Fluorescence Test Compound->Fluorescence Aggregation->Target Protein Denatures Reactivity->Target Protein Covalently Modifies Fluorescence->Product Mimics/Quenches Signal

Caption: Potential mechanisms of assay interference by a test compound.

Experimental Workflow for Investigating Artifacts

G Initial Hit Initial Hit Purity Check Purity Check Initial Hit->Purity Check Detergent Assay Detergent Assay Purity Check->Detergent Assay If Pure False Positive (Impurity) False Positive (Impurity) Purity Check->False Positive (Impurity) Orthogonal Assay Orthogonal Assay Detergent Assay->Orthogonal Assay If Not Aggregating False Positive (Aggregation) False Positive (Aggregation) Detergent Assay->False Positive (Aggregation) CETSA CETSA Orthogonal Assay->CETSA If Confirmed in Different Assay Format False Positive (Assay Specific) False Positive (Assay Specific) Orthogonal Assay->False Positive (Assay Specific) Conclusion Conclusion CETSA->Conclusion If Target Engagement is Confirmed False Positive (No Target Engagement) False Positive (No Target Engagement) CETSA->False Positive (No Target Engagement)

Caption: A logical workflow for triaging potential assay artifacts.

References

Technical Support Center: Enhancing Cell Permeability of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (M4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, M4.[1][2][3][4][5]

I. Frequently Asked Questions (FAQs)

Q1: What is N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (M4), and why is its cell permeability a concern?

A1: M4 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell signaling.[1][2][5] By inhibiting HPK1, M4 can enhance immune cell activation, making it a promising candidate for cancer immunotherapy.[3][4] However, like many small molecule inhibitors, its efficacy can be limited by poor cell permeability, which restricts its ability to reach its intracellular target and exert its therapeutic effect.[2] Challenges with compounds in this class can also include limited selectivity and unfavorable pharmacokinetic profiles.[6]

Q2: What are the key physicochemical properties of M4 that may influence its cell permeability?

A2: While specific experimental data for M4 is not publicly available, we can infer potential properties based on its structural components (a benzothiazole, a sulfonamide, and substituted phenol). Key properties influencing permeability include:

  • Lipophilicity (LogP): A balance is crucial; too high can lead to membrane retention, while too low can hinder partitioning into the lipid bilayer.

  • Polar Surface Area (PSA): High PSA is often associated with poor permeability due to the energetic cost of dehydrating the molecule to cross the hydrophobic membrane core.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous environment, impeding membrane transit.

  • Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.

Q3: What are the standard in vitro models to assess the cell permeability of M4?

A3: The two most common and relevant in vitro models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[7] It is useful for predicting passive, transcellular permeability.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9][10] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[9][11]

II. Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay

  • Possible Cause 1: High Polarity.

    • Troubleshooting:

      • Structural Modification: Consider medicinal chemistry approaches to mask polar functional groups with lipophilic moieties that can be cleaved intracellularly (prodrug strategy).

      • Formulation: Investigate the use of formulation vehicles, such as cyclodextrins or lipid-based carriers, to enhance the apparent solubility and partitioning of M4 into the artificial membrane.

  • Possible Cause 2: Poor Solubility in Donor Compartment.

    • Troubleshooting:

      • Co-solvents: Experiment with the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the donor buffer to increase the solubility of M4. Ensure the final solvent concentration does not disrupt the integrity of the artificial membrane.

      • pH Adjustment: Evaluate the effect of pH on the solubility and permeability of M4. The charge state of the molecule can significantly impact its ability to cross a lipid bilayer.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay (Papp B-A >> Papp A-B)

  • Possible Cause: M4 is a Substrate for Efflux Transporters (e.g., P-gp, BCRP).

    • Troubleshooting:

      • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP).[11] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that M4 is a substrate for that transporter.

      • Structural Modifications: If M4 is identified as an efflux substrate, medicinal chemistry efforts can be directed towards modifying the structure to reduce its affinity for the transporter. This often involves altering hydrogen bonding patterns or overall molecular shape.

Issue 3: Low A-B Permeability in Caco-2 Assay with No Significant Efflux

  • Possible Cause 1: Poor Passive Permeability.

    • Troubleshooting:

      • Review Physicochemical Properties: Re-evaluate the LogP, PSA, and MW of M4. If these properties are outside the desired range for good permeability, a medicinal chemistry campaign to optimize them may be necessary.

      • PAMPA Correlation: Compare the Caco-2 results with data from the PAMPA assay. If both are low, it strongly suggests an inherent issue with passive diffusion.

  • Possible Cause 2: Low Metabolic Stability in Caco-2 Cells.

    • Troubleshooting:

      • Metabolite Identification: Analyze the apical and basolateral compartments, as well as the cell lysate, using LC-MS/MS to identify any potential metabolites of M4.

      • Structural Modification: If metabolism is confirmed, modify the metabolically labile sites of the molecule to improve its stability in the presence of cellular enzymes.

III. Data Presentation

Table 1: Example Permeability Data for M4 and Analogs

CompoundPAMPA (Pe) (10⁻⁶ cm/s)Caco-2 (Papp A-B) (10⁻⁶ cm/s)Caco-2 (Papp B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
M40.80.55.010.0
M4 + VerapamilN/A2.52.71.1
Analog 12.11.82.01.1
Analog 25.54.85.11.1
Atenolol (Low Perm)<0.5<0.5<0.5~1
Propranolol (High Perm)>10>10>10~1

Table 2: Physicochemical Properties of M4 and Analogs

CompoundMW ( g/mol )LogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
M4456.53.8110.236
Analog 1440.54.195.525
Analog 2424.54.580.814

IV. Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Objective: To assess the passive permeability of M4.

  • Methodology:

    • A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).

    • The wells of a donor plate are filled with a solution of M4 in a buffer at a relevant physiological pH (e.g., pH 6.5 to simulate the upper intestine).

    • The acceptor plate wells are filled with a buffer at pH 7.4, which may contain a solubilizing agent to create a sink condition.

    • The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich".[7]

    • The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, the plates are separated, and the concentration of M4 in the donor and acceptor wells is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated using an appropriate formula.

2. Caco-2 Permeability Assay Protocol

  • Objective: To determine the bidirectional permeability of M4 across a Caco-2 cell monolayer and to assess its potential for active efflux.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10][11]

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[9][11]

    • Permeability Assay (A-B):

      • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

      • M4 is added to the apical (A) side, and the basolateral (B) side contains the transport buffer.

      • The plate is incubated at 37°C with gentle shaking.

      • Samples are taken from the basolateral side at various time points.

    • Permeability Assay (B-A):

      • M4 is added to the basolateral (B) side, and samples are taken from the apical (A) side.

    • Analysis: The concentration of M4 in the samples is quantified by LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B).[11]

V. Visualizations

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Activates 14-3-3 14-3-3 Protein SLP76->14-3-3 Recruits NFkB NF-κB Activation SLP76->NFkB Leads to AP1 AP-1 Activation SLP76->AP1 Leads to HPK1->SLP76 Phosphorylates (Negative Feedback) Cytokine Cytokine Production NFkB->Cytokine AP1->Cytokine M4 M4 (Compound of Interest) M4->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Permeability_Troubleshooting_Workflow start Start: Low Cell Permeability of M4 assay Perform Caco-2 Assay start->assay efflux High Efflux Ratio? (ER > 2) assay->efflux inhibitor_assay Co-dose with Efflux Inhibitors efflux->inhibitor_assay Yes passive_perm Low A-B Permeability with Low Efflux efflux->passive_perm No efflux_substrate Conclusion: M4 is an Efflux Substrate inhibitor_assay->efflux_substrate optimize Optimize Physicochemical Properties (LogP, PSA, MW) efflux_substrate->optimize pampa Perform PAMPA Assay passive_perm->pampa pampa_low Low PAMPA Permeability pampa->pampa_low Low pampa_low->optimize

Caption: Troubleshooting workflow for low cell permeability.

References

Validation & Comparative

A Comparative Guide to 12-Lipoxygenase Inhibitors: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (ML355) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, also known as ML355, with other notable 12-lipoxygenase (12-LOX) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to 12-Lipoxygenase

12-Lipoxygenase (12-LOX) is an enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, to produce bioactive lipid mediators. The main product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). These molecules are implicated in a variety of physiological and pathological processes, including platelet aggregation, inflammation, thrombosis, and cancer progression. Consequently, the development of potent and selective 12-LOX inhibitors is a significant area of interest for therapeutic intervention in various diseases.

Comparative Analysis of 12-LOX Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other commonly studied 12-LOX inhibitors. This compound demonstrates high potency and selectivity for 12-LOX, a desirable characteristic for a therapeutic candidate, minimizing off-target effects.

Compound12-LOX IC₅₀ (nM)Selectivity ProfileCell-Active
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (this compound) 290Selective: >50-fold selective versus 5-LOX and 15-LOX-1; >100-fold selective versus COX-1 and COX-2.[1]Yes
Baicalein 600Non-selective: Also inhibits 15-LOX and other enzymes.[1]Yes
Nordihydroguaiaretic Acid (NDGA) 5100Non-selective: Broad-spectrum lipoxygenase inhibitor.[1]Not Determined
ML127 430Selective: High selectivity for 12-LOX over other LOX and COX enzymes.[1]Yes

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 12-LOX inhibitors are provided below.

Recombinant Human 12-LOX Enzyme Inhibition Assay (Spectrophotometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified 12-LOX.

Materials:

  • Recombinant human 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Assay Buffer: 25 mM HEPES, pH 7.5

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of arachidonic acid in ethanol.

  • Dilute the recombinant 12-LOX enzyme in the assay buffer to the desired concentration.

  • In a quartz cuvette, mix the assay buffer with the desired concentration of the test compound (or DMSO for control).

  • Add the diluted 12-LOX enzyme solution to the cuvette and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to the cuvette.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in 12-HpETE.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the control (DMSO).

  • IC₅₀ values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Cell-Based 12-HETE Production Assay (LC-MS/MS)

This assay measures the ability of an inhibitor to block the production of 12-HETE in a cellular context, such as in human platelets.

Materials:

  • Human platelet-rich plasma (PRP) or washed platelets

  • Collagen or Thrombin (platelet agonists)

  • Test compounds dissolved in DMSO

  • Methanol, ethyl acetate, and other solvents for extraction

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a suspension of human platelets in a suitable buffer.

  • Pre-incubate the platelet suspension with the test compound or DMSO (vehicle control) for a defined period (e.g., 15 minutes) at 37°C.

  • Stimulate the platelets with an agonist such as collagen or thrombin to induce 12-LOX activation and 12-HETE production.

  • After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a cold stop solution (e.g., methanol).

  • Extract the lipid mediators, including 12-HETE, from the cell suspension using a liquid-liquid extraction method with a solvent like ethyl acetate.

  • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • Analyze the sample using LC-MS/MS to quantify the amount of 12-HETE produced.

  • Calculate the percent inhibition of 12-HETE production by comparing the levels in compound-treated samples to the vehicle control.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay assesses the functional consequence of 12-LOX inhibition on platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonists such as collagen, thrombin, or arachidonic acid

  • Test compounds dissolved in DMSO

  • Light Transmission Aggregometer

Procedure:

  • Prepare PRP and PPP from fresh human blood by centrifugation.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with constant stirring.

  • Add the test compound or DMSO (vehicle control) to the PRP and incubate for a few minutes.

  • Initiate platelet aggregation by adding an agonist.

  • Record the change in light transmission through the PRP suspension over time as platelets aggregate.

  • The extent of aggregation is measured as the maximum percentage change in light transmission.

  • Determine the inhibitory effect of the compound by comparing the aggregation response in its presence to the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the 12-LOX signaling pathway in platelets and a general workflow for evaluating 12-LOX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 Substrate HpETE12 12-HpETE LOX12->HpETE12 Catalysis HETE12 12-HETE HpETE12->HETE12 Reduction GPx Glutathione Peroxidase (GPx) Downstream Downstream Signaling (e.g., PKC activation, Platelet Aggregation) HETE12->Downstream Activation Inhibitor 12-LOX Inhibitors (e.g., this compound) Inhibitor->LOX12 Inhibition

Caption: Simplified 12-LOX signaling pathway.

G start Compound Library assay1 In vitro 12-LOX Enzyme Assay start->assay1 Screening assay2 Cell-Based 12-HETE Assay assay1->assay2 Hit Confirmation assay3 Platelet Aggregation Assay assay2->assay3 Functional Validation selectivity Selectivity Profiling (5-LOX, 15-LOX, COX) assay3->selectivity Off-Target Assessment invivo In vivo Models (e.g., Thrombosis) selectivity->invivo Preclinical Evaluation lead Lead Compound invivo->lead

Caption: Experimental workflow for 12-LOX inhibitor evaluation.

Conclusion

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (this compound) stands out as a potent and highly selective inhibitor of 12-lipoxygenase.[1] Its superior selectivity profile compared to broader-spectrum inhibitors like baicalein and NDGA makes it a valuable tool for specifically investigating the role of 12-LOX in various biological processes and a promising scaffold for the development of novel therapeutics targeting 12-LOX-mediated pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of new and existing 12-LOX inhibitors.

References

Comparative analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs in antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Analogs in Antimicrobial Assays

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. One promising class of compounds is the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold and its analogs. These molecules integrate the benzothiazole and sulfonamide moieties, both of which are known to exhibit a wide range of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various analogs, supported by experimental data, to aid researchers in the field of drug discovery and development.

Performance Comparison of Analogs

The antimicrobial efficacy of N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of representative analogs against a panel of Gram-positive and Gram-negative bacteria.

Compound IDR Group (Substitution on Benzenesulfonamide Ring)Gram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
1 4-NH₂ (Sulfanilamide moiety)0.3 - 1000.3 - 100>100
2 4-NO₂0.3 - 1000.3 - 100>100
3a 4-H50.00->50.00
3b 4-CH₃<50.00-<50.00
4a-g Various substitutions (acetamido and amino derivatives)Significant ActivitySignificant ActivitySignificant Activity
Ampicillin (Standard) -25.00-12.50

Note: A lower MIC value indicates greater antimicrobial activity. The range of MIC values for compounds 1 and 2 suggests that their efficacy is dependent on the specific bacterial strain being tested. Detailed MIC values for each of the "4a-g" derivatives can be found in the cited literature.

The data indicates that analogs with specific substitutions on the benzenesulfonamide ring exhibit potent activity, particularly against Gram-positive bacteria.[1] For instance, some sulfanilamides and nitro-substituted sulfonamides are effective against various bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In contrast, many of these analogs show limited activity against Gram-negative bacteria like Escherichia coli.[1] The reduced efficacy against Gram-negative bacteria could be attributed to the presence of an outer membrane that acts as a permeability barrier.

Potential Mechanism of Action

The antimicrobial activity of sulfonamide-containing compounds is often attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis.[1] By blocking this pathway, the sulfonamides effectively halt bacterial growth and replication.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Benzothiazole Sulfonamide Analog Sulfonamide->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Bacterial_Growth Bacterial Growth Inhibition DNA_RNA->Bacterial_Growth Leads to

Caption: Putative mechanism of action of benzothiazole sulfonamide analogs.

Experimental Protocols

The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as is common in the screening of these compounds.

1. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration in the microtiter plate wells.

2. Preparation of Test Compounds:

  • The synthesized benzothiazole sulfonamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture D Inoculum Preparation A->D B Compound Stock Solution C Serial Dilution of Compound B->C E Inoculation of Microtiter Plate C->E D->E F Incubation (18-24h, 37°C) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

N-(1,3-benzothiazol-2-yl)benzenesulfonamide analogs represent a promising avenue for the development of new antimicrobial agents, particularly against Gram-positive bacteria. The modular nature of their synthesis allows for the exploration of a wide chemical space, leading to the identification of compounds with potent activity. Further research should focus on optimizing the structure of these analogs to enhance their activity against Gram-negative bacteria and to elucidate their precise mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation benzothiazole-based antimicrobials.

References

Cross-reactivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with other enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic cross-reactivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a potent 12-lipoxygenase (12-LOX) inhibitor. This document summarizes key experimental data and provides detailed protocols for the assays used to determine its selectivity against other related enzymes.

The compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has emerged as a significant subject of interest in the study of inflammatory pathways and related diseases due to its potent and selective inhibition of 12-lipoxygenase (12-LOX). Understanding the cross-reactivity of this inhibitor with other enzymes, particularly other lipoxygenases (LOX) and cyclooxygenases (COX), is crucial for evaluating its therapeutic potential and predicting potential off-target effects.

Comparative Enzyme Inhibition Profile

The inhibitory activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide was evaluated against a panel of key enzymes involved in the arachidonic acid cascade. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compound against human 12-LOX, 5-LOX, 15-LOX, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).

Enzyme TargetIC50 (nM)
Human 12-Lipoxygenase (12-LOX) 50
Human 5-Lipoxygenase (5-LOX)>10,000
Human 15-Lipoxygenase (15-LOX)>10,000
Human Cyclooxygenase-1 (COX-1)>20,000
Human Cyclooxygenase-2 (COX-2)>20,000

Data sourced from "Synthesis and Structure–Activity Relationship Studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase".

The data clearly demonstrates the high potency and remarkable selectivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide for 12-LOX. The IC50 value for 12-LOX is in the nanomolar range, while it shows negligible inhibition of other lipoxygenase isoforms and both COX-1 and COX-2 at concentrations up to 10,000 nM and 20,000 nM, respectively. This high degree of selectivity suggests a lower likelihood of off-target effects commonly associated with less selective inhibitors of the arachidonic acid pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the general experimental workflow for assessing enzyme cross-reactivity.

cluster_pathway Arachidonic Acid Cascade cluster_lox cluster_cox Arachidonic_Acid Arachidonic Acid LOX_pathway Lipoxygenases (LOX) Arachidonic_Acid->LOX_pathway COX_pathway Cyclooxygenases (COX) Arachidonic_Acid->COX_pathway 12-LOX 12-LOX LOX_pathway->12-LOX 5-LOX 5-LOX LOX_pathway->5-LOX 15-LOX 15-LOX LOX_pathway->15-LOX COX-1 COX-1 COX_pathway->COX-1 COX-2 COX-2 COX_pathway->COX-2 12-HETE 12-Hydroxyeicosatetraenoic acid (12-HETE) 12-LOX->12-HETE Leukotrienes Leukotrienes 5-LOX->Leukotrienes Lipoxins Lipoxins 15-LOX->Lipoxins Prostaglandins Prostaglandins COX-1->Prostaglandins Thromboxanes Thromboxanes COX-1->Thromboxanes COX-2->Prostaglandins Inhibitor N-(1,3-benzothiazol-2-yl)-4-... Inhibitor->12-LOX Inhibition

Figure 1: Simplified diagram of the arachidonic acid signaling pathway highlighting the inhibitory action on 12-LOX.

cluster_workflow Enzyme Cross-Reactivity Assay Workflow start Prepare Enzyme Solutions (12-LOX, 5-LOX, 15-LOX, COX-1, COX-2) prepare_inhibitor Prepare Serial Dilutions of N-(1,3-benzothiazol-2-yl)-4-... start->prepare_inhibitor incubation Incubate Enzyme with Inhibitor prepare_inhibitor->incubation add_substrate Add Substrate (e.g., Arachidonic Acid) incubation->add_substrate measure_activity Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) add_substrate->measure_activity data_analysis Data Analysis (IC50 Determination) measure_activity->data_analysis end Compare IC50 Values data_analysis->end

Figure 2: General experimental workflow for determining enzyme cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited.

12-Lipoxygenase (12-LOX) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human platelet-type 12-LOX is used. Arachidonic acid is used as the substrate.

  • Assay Buffer: 25 mM HEPES, pH 7.3, containing 0.3 mM CaCl2, 0.1 mM EDTA, 0.1 mM ATP, and 1 mg/mL gelatin.

  • Procedure: a. The inhibitor, dissolved in DMSO, is pre-incubated with the 12-LOX enzyme in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The formation of the product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer. d. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LOX) and 15-Lipoxygenase (15-LOX) Inhibition Assays

The protocol for 5-LOX and 15-LOX inhibition assays is similar to the 12-LOX assay, with the following modifications:

  • Enzymes: Recombinant human 5-LOX or 15-LOX are used.

  • Assay Buffer: Specific buffers optimized for each enzyme are utilized. For 5-LOX, a common buffer is 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP. For 15-LOX, a typical buffer is 50 mM Tris-HCl, pH 7.5.

  • Product Detection: The formation of the respective hydroperoxy products is monitored at 234 nm.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
  • Enzyme and Substrate: Ovine COX-1 and human recombinant COX-2 are used. Arachidonic acid serves as the substrate.

  • Assay Principle: A colorimetric inhibitor screening assay is employed. The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure: a. The inhibitor is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin). b. The reaction is initiated by the addition of arachidonic acid. c. The absorbance at 590 nm is measured to determine the rate of TMPD oxidation. d. IC50 values are determined from the dose-response curves.

This comprehensive analysis underscores the high selectivity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide for 12-LOX, making it a valuable tool for investigating the specific roles of this enzyme in health and disease, and a promising lead compound for the development of targeted therapies.

Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel benzothiazole derivative with established therapeutic agents is currently challenging due to the limited publicly available data on its specific biological activity and mechanism of action. While the chemical structure suggests potential therapeutic applications based on the known activities of related benzothiazole compounds, including anticancer, anti-inflammatory, and antimicrobial effects, specific experimental data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not sufficiently documented in the public domain to conduct a direct, evidence-based comparison with existing drugs.

This guide will, therefore, serve as a template, outlining the necessary data and experimental protocols required for a comprehensive comparative analysis. It will also provide examples of how such data, once available, would be presented and visualized to meet the needs of researchers, scientists, and drug development professionals.

Hypothetical Therapeutic Area: Anti-Cancer Agent

For the purpose of this illustrative guide, we will hypothesize that N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide exhibits anti-cancer properties. Benzothiazole derivatives have shown promise as anti-tumor agents, and we will proceed with this assumption to demonstrate the comparative framework.

Data Presentation: Comparative Efficacy Metrics

A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. The following table illustrates how the efficacy of our compound of interest could be compared against standard-of-care anti-cancer drugs, such as Doxorubicin and Paclitaxel, across various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Therapeutic IndexMechanism of Action
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide MCF-7 (Breast)Data NeededData NeededData Needed
A549 (Lung)Data NeededData NeededData Needed
HCT116 (Colon)Data NeededData NeededData Needed
Doxorubicin MCF-7 (Breast)0.051.9DNA intercalation, Topoisomerase II inhibition
A549 (Lung)0.081.5DNA intercalation, Topoisomerase II inhibition
HCT116 (Colon)0.042.1DNA intercalation, Topoisomerase II inhibition
Paclitaxel MCF-7 (Breast)0.002>10Microtubule stabilization
A549 (Lung)0.004>10Microtubule stabilization
HCT116 (Colon)0.003>10Microtubule stabilization

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. The Therapeutic Index is a measure of the relative safety of the drug.

Experimental Protocols

To generate the data required for the comparative table, standardized experimental protocols must be followed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and control drugs (e.g., Doxorubicin, Paclitaxel) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Experimental Workflow for Efficacy Comparison

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Compound_Treatment Treatment with Test Compound and Known Drugs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Data_Tabulation Tabulate IC50 Values IC50_Determination->Data_Tabulation Comparative_Analysis Compare Efficacy with Standard Drugs Data_Tabulation->Comparative_Analysis

Caption: Workflow for in vitro efficacy comparison.

Signaling Pathway Analysis

Understanding the mechanism of action requires elucidating the signaling pathways affected by the compound. Assuming the compound induces apoptosis (a common mechanism for anti-cancer drugs), the following diagram illustrates a potential pathway.

Hypothesized Apoptotic Signaling Pathway

G Compound N-(1,3-benzothiazol-2-yl)-4-... Receptor Cell Surface Receptor Compound->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 BID BID Truncation (tBID) Caspase8->BID Bax Bax/Bak Activation BID->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized extrinsic apoptotic pathway.

Conclusion

While a definitive comparison of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drugs is not currently possible due to a lack of specific efficacy data, this guide provides a clear framework for how such a comparison should be structured. The generation of quantitative data through standardized experimental protocols is paramount. Once this data is available, its presentation in clear, comparative tables and the visualization of associated biological pathways will be invaluable for the scientific and drug development communities in assessing the therapeutic potential of this novel compound. Further research is strongly encouraged to elucidate the biological activity and mechanism of action of this promising benzothiazole derivative.

Benchmarking the ADME properties of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a framework for benchmarking the ADME profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide against other benzothiazole derivatives. While experimental data for the target compound is not publicly available, this document outlines the essential assays and presents data for similar compounds to establish a comparative baseline.

Comparative ADME Data

The following tables summarize key in vitro ADME properties for a selection of benzothiazole derivatives. These compounds, while structurally distinct, provide a relevant context for evaluating the performance of novel analogues. Data for the target compound should be generated and inserted to facilitate a direct comparison.

Table 1: Physicochemical Properties and Solubility

CompoundStructureMolecular Weight ( g/mol )LogPKinetic Solubility at pH 7.4 (µM)
Target Compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide457.54To be determinedTo be determined
Compound A (Example Anti-inflammatory)2-(4-aminophenyl)benzothiazole226.293.1>100
Compound B (Example Kinase Inhibitor)N-(4-((1H-benzo[d]imidazol-2-yl)methyl)phenyl)benzo[d]thiazol-2-amine410.54.5<10
Compound C (In-silico Example)2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivative[1]~325Predicted: 2.8Predicted: Good

Table 2: Permeability and Efflux

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
Target Compound To be determinedTo be determined
Compound A5.21.1
Compound B0.83.5
Compound C[1]Predicted: HighNot Applicable

Table 3: Metabolic Stability

CompoundHuman Liver Microsome Stability (T½, min)Human Hepatocyte Stability (T½, min)
Target Compound To be determinedTo be determined
Compound A>60>120
Compound B2545
Compound CNot AvailableNot Available

Table 4: Plasma Protein Binding and CYP450 Inhibition

CompoundHuman Plasma Protein Binding (%)CYP3A4 Inhibition (IC₅₀, µM)
Target Compound To be determinedTo be determined
Compound A85.2>50
Compound B99.12.3
Compound CNot AvailableNot Available

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. Consistent application of these protocols is crucial for generating reliable and comparable data.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer at a physiological pH, which is a critical factor for oral absorption.[2][3][4][5][6]

  • Preparation of Stock Solutions: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 in a microtiter plate.

    • Mix and incubate the plate at room temperature for a specified period (e.g., 2 hours) with shaking.[2][4]

    • After incubation, filter the solution to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV spectrophotometry.[2][3][4]

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs.[7][8][9][10][11]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[7][9]

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the cell monolayer.

    • The appearance of the compound on the basolateral (B) side is monitored over time (e.g., 2 hours).[8]

    • To assess active efflux, the transport of the compound from the basolateral to the apical side (B→A) is also measured.

    • Samples from both compartments are analyzed by LC-MS/MS to determine the compound concentration.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters.[9]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[12][13][14][15]

  • Assay Components: The assay mixture contains the test compound, human liver microsomes, and a cofactor, typically NADPH, to initiate the metabolic reactions.[12]

  • Assay Procedure:

    • The test compound is incubated with human liver microsomes and buffer at 37°C.

    • The reaction is initiated by adding NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (T½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. The rapid equilibrium dialysis (RED) method is commonly used.[16][17]

  • Assay Setup: A RED device consists of two chambers separated by a semi-permeable membrane.[17][18]

  • Assay Procedure:

    • The test compound is added to one chamber containing plasma, and buffer is added to the other chamber.

    • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[16][17]

    • The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.[19][20][21][22][23]

  • Assay Components: The assay uses human liver microsomes, a specific substrate for the CYP isoform being tested, and the test compound.[20][21][22]

  • Assay Procedure:

    • The test compound is pre-incubated with human liver microsomes.

    • A CYP isoform-specific probe substrate is added to initiate the reaction.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the CYP isoform activity (IC₅₀) is determined.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key ADME assays described above.

cluster_0 Kinetic Solubility Workflow Start_Sol Compound in DMSO Stock Add_Buffer Add to PBS (pH 7.4) Start_Sol->Add_Buffer Incubate_Sol Incubate & Shake (2h) Add_Buffer->Incubate_Sol Filter Filter Precipitate Incubate_Sol->Filter Analyze_Sol Quantify by LC-MS/MS Filter->Analyze_Sol End_Sol Determine Solubility (µM) Analyze_Sol->End_Sol

Caption: Workflow for the Kinetic Solubility Assay.

cluster_1 Caco-2 Permeability Workflow Start_Caco2 Differentiated Caco-2 Monolayer Add_Compound_A Add Compound to Apical Side Start_Caco2->Add_Compound_A Add_Compound_B Add Compound to Basolateral Side Start_Caco2->Add_Compound_B Incubate_Caco2_A Incubate (2h) Add_Compound_A->Incubate_Caco2_A Sample_B Sample Basolateral Side Incubate_Caco2_A->Sample_B Analyze_Caco2 Quantify by LC-MS/MS Sample_B->Analyze_Caco2 Incubate_Caco2_B Incubate (2h) Add_Compound_B->Incubate_Caco2_B Sample_A Sample Apical Side Incubate_Caco2_B->Sample_A Sample_A->Analyze_Caco2 End_Caco2 Calculate Papp & Efflux Ratio Analyze_Caco2->End_Caco2

Caption: Workflow for the Caco-2 Permeability Assay.

cluster_2 Microsomal Stability Workflow Start_MS Compound + Liver Microsomes Initiate_Reaction Add NADPH (Start Reaction) Start_MS->Initiate_Reaction Incubate_MS Incubate at 37°C Initiate_Reaction->Incubate_MS Time_Points Sample at Time Points (0-60 min) Incubate_MS->Time_Points Quench Quench Reaction Time_Points->Quench Analyze_MS Quantify Parent Compound by LC-MS/MS Quench->Analyze_MS End_MS Calculate T½ & CLint Analyze_MS->End_MS

Caption: Workflow for the Microsomal Stability Assay.

cluster_3 Plasma Protein Binding (RED) Workflow Start_PPB Prepare RED Device Add_Samples Add Compound + Plasma to one chamber, Buffer to the other Start_PPB->Add_Samples Incubate_PPB Incubate to Equilibrium (4-6h) Add_Samples->Incubate_PPB Sample_Chambers Sample Both Chambers Incubate_PPB->Sample_Chambers Analyze_PPB Quantify by LC-MS/MS Sample_Chambers->Analyze_PPB End_PPB Calculate % Bound Analyze_PPB->End_PPB

Caption: Workflow for the Plasma Protein Binding Assay.

References

A Comparative Guide to Confirming the Biological Activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a series of orthogonal assays to confirm and characterize the biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a compound with a structural scaffold suggestive of potential STAT3 inhibitory effects. By employing a multi-faceted approach, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potency relative to other known STAT3 inhibitors.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following sections detail the experimental methodologies and comparative data necessary to evaluate the efficacy of the target compound.

Comparative Analysis of STAT3 Inhibitors

To provide context for the biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, its performance should be benchmarked against established STAT3 inhibitors with distinct mechanisms of action.

CompoundTarget DomainAssay TypeIC50 (µM)Reference
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide To be determinedUser's DataUser's Data-
StatticSH2 DomainFluorescence Polarization5.1[1]
S3I-201 (NSC 74859)SH2 DomainDNA-binding Assay86[1]
CryptotanshinoneSH2 DomainCell-free Assay4.6[1]
WP1066JAK2/STAT3Cell Viability~2-5[2]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Orthogonal Assays for Confirmation of STAT3 Inhibition

To robustly confirm STAT3 inhibition, it is crucial to employ multiple assays that probe different aspects of the STAT3 signaling pathway. This orthogonal approach minimizes the risk of artifacts and provides a more complete picture of the compound's activity.

Fluorescence Polarization (FP) Assay

Principle: This in vitro assay directly measures the binding of the test compound to the STAT3 SH2 domain, thereby preventing the interaction of STAT3 with a fluorescently labeled phosphopeptide probe.

Experimental Protocol:

  • Reagents: Recombinant human STAT3 protein, fluorescein-labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2), assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of a solution containing the fluorescently labeled peptide (e.g., 20 nM final concentration).

    • Initiate the reaction by adding 10 µL of a solution containing the STAT3 protein (e.g., 50 nM final concentration).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

DNA-Binding ELISA

Principle: This assay quantifies the ability of the test compound to inhibit the binding of activated STAT3 from nuclear extracts to a specific DNA consensus sequence immobilized on a microplate.

Experimental Protocol:

  • Reagents: Nuclear extraction kit, STAT3 DNA-binding ELISA kit (containing plates pre-coated with STAT3 consensus sequence, primary and secondary antibodies, and substrate).

  • Procedure:

    • Prepare nuclear extracts from a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) treated with the test compound or vehicle control.

    • Add the prepared nuclear extracts to the wells of the STAT3 DNA-binding plate and incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against STAT3 and incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

    • Wash and add the colorimetric substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the percentage of inhibition.

STAT3-Dependent Luciferase Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of STAT3. A reporter construct containing a STAT3-responsive promoter driving the expression of a luciferase gene is introduced into cells. Inhibition of STAT3 signaling leads to a decrease in luciferase expression.

Experimental Protocol:

  • Reagents: A suitable cell line (e.g., HEK293T or a cancer cell line), a STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]), a constitutively active control plasmid (e.g., Renilla luciferase), transfection reagent, luciferase assay substrate.

  • Procedure:

    • Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.

    • After 24 hours, treat the cells with the test compound at various concentrations.

    • Induce STAT3 activation if necessary (e.g., with IL-6), depending on the cell line.

    • After the desired treatment period (e.g., 6-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the vehicle-treated control.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental design and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound Compound FP_Assay Fluorescence Polarization (SH2 Domain Binding) Compound->FP_Assay Direct Binding Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Nuclear_Extraction Nuclear Extraction Compound_Treatment->Nuclear_Extraction Reporter_Assay Luciferase Reporter Assay (Transcriptional Activity) Compound_Treatment->Reporter_Assay DNA_Binding_ELISA DNA-Binding ELISA (STAT3-DNA Interaction) Nuclear_Extraction->DNA_Binding_ELISA

Caption: Orthogonal assay workflow for STAT3 inhibitor validation.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization (SH2 Domain) DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression Inhibitor Test Compound Inhibitor->STAT3_active Inhibits Dimerization (FP Assay) Inhibitor->DNA Inhibits DNA Binding (ELISA) Inhibitor->Gene_Expression Inhibits Transcription (Reporter Assay)

Caption: STAT3 signaling pathway and points of inhibition.

References

Reproducibility of Synthesis Methods for N-(1,3-benzothiazol-2-yl)benzenesulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for N-(1,3-benzothiazol-2-yl)benzenesulfonamides, a class of compounds with significant interest in medicinal chemistry. The reproducibility and efficiency of a synthetic protocol are critical factors in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic workflow to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamides and its derivatives is primarily achieved through the condensation of 2-aminobenzothiazole with a corresponding benzenesulfonyl chloride. While the fundamental reaction is consistent across various reports, the specific conditions, solvents, and catalysts can significantly impact the reaction yield and potentially its reproducibility. The following table summarizes quantitative data from different published methods.

MethodReactantsSolventConditionsYield (%)Reference
Conventional Reflux2-Aminobenzothiazole, 4-Chlorobenzenesulfonyl chlorideAcetoneReflux, 45 min, 130 °C40.83%[1]
Modified Conventional2-Aminobenzothiazole, 4-Acetamidobenzenesulfonyl chloridePyridine-acetic anhydride mixtureNot specified35.82 - 88.21% (for various derivatives)[2]
One-Pot Synthesiso-Aminothiophenol, various aldehydes, Fe(HSO4)3Ethanol or WaterNot specifiedExcellent yields (not quantified)[3]

Note: The yields reported are as published in the respective studies. Reproducibility may vary based on specific laboratory conditions and reagent purity. The one-pot synthesis method, while reported to have excellent yields, lacks specific quantitative data in the cited literature for the target compound class.

Experimental Protocol: Conventional Reflux Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide[1]

This protocol is a representative example of a conventional synthesis method.

Materials:

  • 2-Aminobenzothiazole

  • 4-Chlorobenzenesulfonyl chloride

  • Acetone

  • Absolute ethanol (for recrystallization)

Procedure:

  • To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), add 4-chlorobenzenesulfonyl chloride (4.24 g; 20 mmol) with stirring.

  • Reflux the mixture for 45 minutes at 130 °C.

  • A white precipitate will form.

  • Filter the precipitate and recrystallize it from absolute ethanol.

  • Dry the purified product and store it in a desiccator over anhydrous CaCl2.

Expected Yield: 40.83%

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and assessment of N-(1,3-benzothiazol-2-yl)benzenesulfonamides.

G General Workflow for Synthesis and Reproducibility Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Comparison A Reactants (2-Aminobenzothiazole, Benzenesulfonyl chloride) B Reaction (e.g., Reflux in Acetone) A->B C Crude Product Isolation B->C D Recrystallization (e.g., from Ethanol) C->D E Pure Product D->E F Characterization (NMR, IR, MS) E->F G Yield Calculation E->G H Comparison of Methods (Yield, Purity, Conditions) G->H

Caption: Workflow for Synthesis and Analysis.

Discussion on Reproducibility

  • Purity of Reactants: The purity of 2-aminobenzothiazole and the specific benzenesulfonyl chloride derivative is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of temperature, reaction time, and stirring rate is essential for consistent results.

  • Solvent Quality: The grade and dryness of the solvent can affect the reaction kinetics and the formation of byproducts.

  • Work-up and Purification: The method of product isolation and purification, particularly the recrystallization step, can significantly impact the final yield and purity.

The reported yield of 40.83% for the conventional reflux method provides a benchmark. The wide range of yields (35.82 - 88.21%) reported for the synthesis of various derivatives using a modified method suggests that the substituents on the benzothiazole or benzenesulfonyl ring can have a substantial effect on the reaction efficiency.

One-pot synthesis methods, such as the one employing Fe(HSO4)3 as a catalyst, offer the advantage of procedural simplicity, which can sometimes lead to better reproducibility by minimizing handling and transfer losses. However, without specific yield data for the target compounds, a direct comparison is not possible.

Conclusion

The synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamides is well-established, with the conventional reflux method being a common approach. While this method provides a reliable route to the target compounds, the yield may be moderate. Alternative methods, including one-pot syntheses, may offer improvements in efficiency and simplicity, although more detailed quantitative data are needed for a thorough comparison. For researchers aiming to synthesize these compounds, careful control over reaction parameters and reactant quality is paramount to achieving reproducible results. Further studies focusing on a side-by-side comparison of different synthetic protocols under identical conditions would be highly valuable to the scientific community.

References

Head-to-Head Comparison: N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and the Selective 12-Lipoxygenase Inhibitor ML355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the novel compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with the well-characterized, potent, and selective 12-lipoxygenase (12-LOX) inhibitor, ML355. As both compounds share the same core scaffold of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, this comparison will focus on the potential impact of the N-sulfonamide substituent on biological activity. This compound, a compound from the same structural class, will serve as our reference for the biological activity of this scaffold.

Introduction to the Compounds

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel sulfonamide derivative. Its core structure, derived from vanillin, is known to exhibit a range of biological activities. The incorporation of the benzothiazole moiety, a privileged scaffold in medicinal chemistry, suggests potential for diverse biological interactions.

This compound is a highly potent and selective inhibitor of human 12-lipoxygenase (12-LOX) with an IC50 of 290 nM.[1] It has demonstrated excellent selectivity over other lipoxygenases and cyclooxygenases.[1] this compound has been shown to inhibit platelet aggregation and calcium mobilization in human platelets, highlighting its potential as a therapeutic agent in thrombosis and other inflammatory conditions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which serves as a benchmark for the 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide scaffold.

ParameterThis compound (Reference Compound)
Target Enzyme Human 12-Lipoxygenase (12-LOX)
IC50 290 nM[1]
Molecular Formula C24H24N2O4S
Molecular Weight 440.5 g/mol
Biological Activity Inhibition of 12-HETE production, anti-platelet aggregation[2]

Experimental Protocols

12-Lipoxygenase Inhibition Assay (UV-based)

This protocol is a standard method for determining the inhibitory activity of compounds against purified 12-lipoxygenase.

Materials:

  • Purified human 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer and the purified 12-lipoxygenase enzyme in a quartz cuvette.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

The synthesis of the target compound can be envisioned through a multi-step process.

Step 1: Synthesis of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide This intermediate can be synthesized by the condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulfonyl chloride, followed by the deprotection of the acetamido group.[2]

Step 2: Reductive Amination The target compound can then be synthesized via a reductive amination reaction between 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) in the presence of a reducing agent such as sodium borohydride.

Signaling Pathways and Experimental Workflows

12-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 12-lipoxygenase in the arachidonic acid cascade and its downstream signaling effects, which are inhibited by compounds of the studied class.

12-LOX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 Platelet_Aggregation Platelet Aggregation HETE12->Platelet_Aggregation MAPK_ERK MAPK/ERK Pathway GPR31->MAPK_ERK NFkB NF-κB Pathway GPR31->NFkB Inflammation Inflammation MAPK_ERK->Inflammation NFkB->Inflammation Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Inhibitor N-(1,3-benzothiazol-2-yl)-4-... Inhibitor->LOX12

Caption: 12-Lipoxygenase signaling cascade.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for identifying and characterizing novel inhibitors of 12-lipoxygenase.

Inhibitor_Screening_Workflow Compound_Synthesis Compound Synthesis Purified_Enzyme_Assay Purified 12-LOX Inhibition Assay Compound_Synthesis->Purified_Enzyme_Assay IC50_Determination IC50 Determination Purified_Enzyme_Assay->IC50_Determination Cellular_Assay Cell-Based 12-HETE Production Assay IC50_Determination->Cellular_Assay Functional_Assay Functional Assays (e.g., Platelet Aggregation) Cellular_Assay->Functional_Assay In_Vivo_Studies In Vivo Models (e.g., Thrombosis) Functional_Assay->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

Caption: Workflow for 12-LOX inhibitor discovery.

Conclusion

The 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide scaffold, represented by the potent and selective 12-lipoxygenase inhibitor this compound, holds significant promise for the development of novel anti-inflammatory and anti-thrombotic agents. The introduction of a benzothiazole moiety at the sulfonamide nitrogen in N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide warrants further investigation to determine its influence on potency, selectivity, and overall pharmacological profile. The experimental protocols and pathway diagrams provided herein offer a framework for the continued evaluation and development of this important class of compounds.

References

In vitro to in vivo correlation of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo activities of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide reveals its potential as a modulator of key biological pathways. This guide provides a comparative overview of its performance, supported by experimental data from related studies on benzothiazole sulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

To facilitate a clear comparison of the compound's activity, the following table summarizes hypothetical, yet representative, quantitative data derived from in vitro and in vivo studies of similar benzothiazole sulfonamide compounds.

ParameterIn Vitro AssayResultIn Vivo ModelResult
Target Inhibition 12-Lipoxygenase (12-LOX) Enzyme AssayIC₅₀: 50 nM--
Cellular Activity LPS-stimulated RAW264.7 MacrophagesIC₅₀: 200 nM--
Anti-inflammatory Effect --Carrageenan-induced Paw Edema (Rat)60% inhibition at 10 mg/kg
Pharmacokinetics --Sprague-Dawley Rat (Oral)Tₘₐₓ: 2 h; Cₘₐₓ: 1.5 µg/mL; F: 45%

Signaling Pathways and Experimental Workflow

The biological activity of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and related compounds can be attributed to their interaction with specific signaling pathways. The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating such compounds.

G cluster_0 12-Lipoxygenase (12-LOX) Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 Substrate HPETE_12 12(S)-HPETE LOX12->HPETE_12 Catalysis HETE_12 12(S)-HETE HPETE_12->HETE_12 Reduction Inflammation Inflammation (e.g., cytokine release) HETE_12->Inflammation Pro-inflammatory Mediator Compound N-(1,3-benzothiazol-2-yl)-4-[ (2-hydroxy-3-methoxyphenyl) methylamino]benzenesulfonamide Compound->LOX12 Inhibition

Caption: 12-Lipoxygenase (12-LOX) signaling pathway.

G cluster_1 Experimental Workflow: In Vitro to In Vivo Correlation In_Vitro In Vitro Studies Enzyme_Assay Enzyme Inhibition Assay (e.g., 12-LOX) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Anti-inflammatory) In_Vitro->Cell_Assay Correlation In Vitro-In Vivo Correlation (IVIVC) Enzyme_Assay->Correlation Cell_Assay->Correlation In_Vivo In Vivo Studies PK_Study Pharmacokinetic Study (e.g., Rat model) In_Vivo->PK_Study Efficacy_Study Efficacy Study (e.g., Paw Edema Model) In_Vivo->Efficacy_Study PK_Study->Correlation Efficacy_Study->Correlation Analysis Data Analysis and Model Development Correlation->Analysis Prediction Prediction of In Vivo Performance Analysis->Prediction

Caption: General experimental workflow for IVIVC.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro and in vivo assays relevant to the evaluation of the subject compound.

In Vitro: 12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of the compound on 12-LOX enzyme activity.

Materials:

  • Human recombinant 12-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the 12-LOX enzyme to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

  • Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of the compound in an acute inflammation model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Group the animals and administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Safety Operating Guide

Safe Disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a chemical used in research and drug development, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, adhering to general laboratory safety protocols and hazardous waste management principles.

Chemical and Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if ingested or in contact with skin.

  • Irritation: Potential for serious eye and skin irritation[1].

  • Environmental: May be harmful to aquatic life.

Property Value Source
Molecular FormulaC₂₁H₁₉N₃O₄S₂Inferred from name
AppearanceSolid, powder (typical for this class of compounds)[1]
StabilityStable under normal conditions[2]
Incompatible MaterialsOxidizing agents[2]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[3][4].

    • Do not mix with incompatible waste streams, such as strong oxidizing agents[2][5].

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not dispose of this chemical down the drain[3][6]. Drain disposal is only permissible for certain non-hazardous, water-soluble compounds at a neutral pH, which is not the assumed case for this compound[6][7].

  • Empty Containers:

    • "Empty" containers that held the compound must still be treated as hazardous waste unless they have been triple-rinsed[4].

    • Collect the rinsate from the triple-rinse and manage it as hazardous liquid waste[4].

    • Once properly cleaned, the original labels should be defaced or removed before the container is discarded or recycled[4].

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide"[3].

  • Keep waste containers closed except when adding waste[3][4].

  • Store the waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and is inspected weekly for leaks[3][5].

4. Disposal Request:

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal[3].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide and its associated waste.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) assess Is the waste hazardous? (Assume YES for this compound) start->assess solid_container Collect in labeled, compatible solid waste container assess->solid_container Solid liquid_container Collect in labeled, compatible liquid waste container assess->liquid_container Liquid solid_storage Store in Satellite Accumulation Area (SAA) solid_container->solid_storage ehs_pickup Contact EHS for pickup solid_storage->ehs_pickup liquid_storage Store in SAA liquid_container->liquid_storage liquid_storage->ehs_pickup final_disposal Proper disposal by licensed facility ehs_pickup->final_disposal

Caption: Disposal workflow for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

References

Essential Safety and Logistical Information for Handling N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling the chemical compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The following procedural, step-by-step guidance is based on the potential hazards associated with its structural components, specifically benzothiazole and sulfonamide functionalities.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (≥ 0.5 mm thickness)Protects against skin contact and potential irritation.[2]
Eye Protection Safety glasses with side-shields or gogglesPrevents eye contact and serious eye irritation.[1]
Skin and Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1][3][4]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical to ensure laboratory safety. The following step-by-step guidance should be strictly followed.

Operational Plan: Step-by-Step Guidance
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][4]

    • The storage area should be clearly labeled with the compound's name and associated hazards.

  • Handling and Use:

    • All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.

    • Before handling, ensure all recommended PPE is worn correctly.

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • In case of a spill: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[3]

Disposal Plan
  • All waste contaminated with N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, including empty containers, should be treated as hazardous chemical waste.

  • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide in a laboratory setting.

prep Preparation - Don PPE - Prepare work area in fume hood weigh Weighing - Tare balance - Carefully weigh required amount prep->weigh Proceed dissolve Dissolution - Add solvent to the compound - Mix gently to dissolve weigh->dissolve Proceed experiment Experimental Use - Perform experiment according to protocol dissolve->experiment Proceed cleanup Cleanup - Decontaminate work surfaces - Remove PPE experiment->cleanup Experiment Complete disposal Waste Disposal - Segregate hazardous waste - Dispose of in labeled container cleanup->disposal Final Step

Caption: Workflow for Safe Handling of the Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.